L-Phenylalanyl-L-valylglycine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82848-32-6 |
|---|---|
Molecular Formula |
C16H23N3O4 |
Molecular Weight |
321.37 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H23N3O4/c1-10(2)14(16(23)18-9-13(20)21)19-15(22)12(17)8-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9,17H2,1-2H3,(H,18,23)(H,19,22)(H,20,21)/t12-,14-/m0/s1 |
InChI Key |
XALFIVXGQUEGKV-JSGCOSHPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for L Phenylalanyl L Valylglycine and Its Derivatives
Solid-Phase Peptide Synthesis (SPPS) Techniques and Optimizations
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, where the peptide chain is assembled stepwise while anchored to an insoluble polymer support. wikipedia.orgbachem.com This approach simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing. bachem.com The synthesis proceeds from the C-terminus to the N-terminus; for L-Phenylalanyl-L-valylglycine, the first amino acid (Glycine) is attached to the resin, followed by the sequential addition of Valine and then Phenylalanine. chempep.com
The choice of resin is a critical first step in SPPS, as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. chempep.com For the synthesis of this compound with a free C-terminal carboxylic acid, resins functionalized with acid-labile linkers are employed.
Key considerations for resin selection include:
Chemical Stability: The resin must be inert to the repeated cycles of deprotection and coupling. chempep.com
Swelling Capacity: Adequate swelling in synthesis solvents (like DMF or DCM) is essential for reagent accessibility to the reaction sites within the polymer matrix. chempep.com
Loading Capacity: This parameter (mmol/g) dictates the amount of the first amino acid that can be attached, balancing yield with the risk of steric hindrance. chempep.com
The first amino acid, Fmoc-Gly-OH, is loaded onto the resin. This is a critical step where the C-terminal amino acid is covalently linked to the solid support. The efficiency of this reaction establishes the maximum possible yield for the entire synthesis.
Interactive Data Table: Common Resins for Synthesis of Peptides with C-Terminal Acids
| Resin Type | Linker Type | Typical Cleavage Condition | Key Advantage |
|---|---|---|---|
| Wang Resin | p-Alkoxybenzyl alcohol | 95% TFA | Widely used standard for Fmoc SPPS. |
| 2-Chlorotrityl chloride (2-CTC) Resin | Chlorotrityl | 1-5% TFA in DCM | Allows for very mild cleavage, enabling the synthesis of protected peptide fragments. chempep.com |
| Merrifield Resin | Benzyl-ester | Anhydrous HF | The classic resin for Boc-based SPPS. chempep.com |
For this compound synthesis via the common Fmoc/tBu strategy, Wang or 2-CTC resins are excellent choices.
The formation of the peptide bond between a free amine on the resin-bound peptide and the carboxyl group of the incoming amino acid is facilitated by a coupling reagent. creative-peptides.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. jpt.com The choice of reagent directly impacts coupling efficiency, reaction time, and, crucially, the preservation of stereochemistry by minimizing racemization. bachem.com
Classes of modern coupling reagents include carbodiimides (often with additives), phosphonium (B103445) salts, and aminium/uronium salts. jpt.combachem.com
Interactive Data Table: Comparison of Common Coupling Reagents
| Reagent Class | Example Reagents | Relative Efficiency | Racemization Risk | Notes |
|---|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Good | Moderate | Often used with additives like HOBt or HOAt to improve efficiency and suppress racemization. bachem.comamericanpeptidesociety.org |
| Aminium/Uronium Salts | HBTU, HATU, TBTU, COMU | Very High | Low | Highly efficient and fast-acting; HATU and COMU are particularly effective for difficult couplings. peptide.com |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | Effective reagents, especially for hindered amino acids; PyAOP is useful for coupling N-methyl amino acids. peptide.com |
In the synthesis of Phe-Val-Gly, after deprotection of the Fmoc group from the resin-bound glycine (B1666218), Fmoc-Val-OH is activated with a reagent like HATU and coupled. The cycle is repeated with Fmoc-Phe-OH. The high efficiency of aminium salts ensures that the coupling reactions proceed to completion, which is essential for the purity of the final tripeptide.
The SPPS process involves two types of deprotection. First is the iterative removal of the temporary Nα-protecting group (typically Fmoc) at the start of each cycle. The Fmoc group is cleaved under mild basic conditions, commonly using a 20% solution of piperidine (B6355638) in DMF. creative-peptides.com
The final step is the cleavage of the completed peptide from the resin, which simultaneously removes the permanent side-chain protecting groups. bachem.com For an Fmoc/tBu strategy using a Wang resin, this is achieved with a strong acid cocktail. Trifluoroacetic acid (TFA) is the primary reagent, but "scavengers" are included to trap the reactive carbocations generated during the deprotection of side chains, preventing unwanted side reactions.
Example Cleavage Cocktail Composition (Reagent K):
Trifluoroacetic acid (TFA): 82.5%
Phenol: 5%
Water: 5%
Thioanisole: 5%
1,2-Ethanedithiol (EDT): 2.5%
For this compound, which lacks reactive side chains requiring protection, a simpler cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) is sufficient to cleave the peptide from the resin.
Solution-Phase Peptide Synthesis Approaches
Solution-phase synthesis, also known as liquid-phase synthesis, is the classical method where reactions are carried out in a homogeneous solution. chempep.com While often more labor-intensive due to the need for purification after each step, it is highly scalable and remains valuable for large-scale industrial production. springernature.com
Instead of adding one amino acid at a time, solution-phase synthesis often employs a fragment condensation strategy. This involves synthesizing smaller peptide fragments (dipeptides or tripeptides) separately and then coupling them together. This approach can improve efficiency and reduce the number of repetitive coupling and deprotection steps on a larger molecule.
For this compound, two primary fragment condensation strategies are possible:
[2+1] Condensation: The dipeptide L-Phenylalanyl-L-valine (Phe-Val) is synthesized and purified first. This fragment is then coupled to a glycine derivative (e.g., Glycine methyl ester).
[1+2] Condensation: The dipeptide L-Valylglycine (Val-Gly) is synthesized. An N-terminally protected Phenylalanine is then coupled to this dipeptide fragment.
This method requires careful selection of coupling reagents to minimize the risk of epimerization, which is higher when activating a peptide fragment compared to a single amino acid.
Effective solution-phase synthesis relies on an orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct conditions without affecting others. biosynth.comspringernature.com This allows for precise control over which functional groups are available to react.
For a [1+2] synthesis of Phe-Val-Gly, a typical scheme would be:
Dipeptide (Val-Gly) Synthesis:
Start with Glycine protected as a methyl ester (Gly-OMe) to block its C-terminus.
Protect L-Valine with a Boc group (Boc-Val-OH).
Couple Boc-Val-OH and Gly-OMe using a reagent like DCC/HOBt to form Boc-Val-Gly-OMe.
Selective Deprotection:
The Boc group is removed from the dipeptide using a mild acid like TFA or HCl in dioxane, yielding H-Val-Gly-OMe without affecting the methyl ester. creative-peptides.com
Final Coupling:
Couple N-terminally protected Phenylalanine (e.g., Z-Phe-OH) to the deprotected dipeptide (H-Val-Gly-OMe) to form Z-Phe-Val-Gly-OMe.
Final Deprotection:
The Z group can be removed by catalytic hydrogenation (H₂/Pd), and the methyl ester can be saponified (hydrolyzed with a base like NaOH) to yield the final this compound tripeptide. libretexts.org
This strategic use of Boc, Z, and ester protecting groups allows for the controlled and sequential construction of the peptide chain in solution.
Chemo-Enzymatic Synthesis of this compound and Related Peptides
The chemo-enzymatic approach to peptide synthesis offers a green and efficient alternative to purely chemical methods, which often involve harsh conditions and complex protection-deprotection steps. pacific.edu This strategy harnesses the high stereoselectivity of enzymes for peptide bond formation, leading to products with high optical purity.
Enzyme Catalysis in Peptide Bond Formation
The enzymatic synthesis of peptides is primarily a hydrolase-catalyzed process where the equilibrium is shifted towards synthesis rather than hydrolysis. pacific.edu Proteases such as thermolysin and papain are commonly employed for this purpose due to their substrate specificity, which favors the formation of peptide bonds between hydrophobic amino acids like phenylalanine and valine. nih.govpeptide.com
The general mechanism involves the formation of an acyl-enzyme intermediate. In a kinetically controlled synthesis, this intermediate is then aminolyzed by the amino group of the incoming amino acid or peptide, forming a new peptide bond. This process competes with hydrolysis, where water attacks the acyl-enzyme intermediate. qyaobio.com The choice of enzyme is critical; for instance, α-chymotrypsin shows a strong preference for cleaving peptide bonds on the carboxyl side of hydrophobic amino acids like phenylalanine, making it a suitable candidate for incorporating this residue into a peptide chain. pacific.eduresearchgate.net
Substrate Specificity and Reaction Condition Optimization
The success of chemo-enzymatic peptide synthesis hinges on the enzyme's substrate specificity and the meticulous optimization of reaction conditions to favor synthesis over hydrolysis.
Substrate Specificity: Enzymes exhibit high specificity for the amino acid residues they act upon. For the synthesis of this compound, proteases with a preference for hydrophobic residues at their P1 and P2 subsites are ideal. researchgate.net Thermolysin, for example, displays a preference for a hydrophobic L-amino acid as the donor of the carbonyl group for the new peptide bond. nih.gov The presence of another hydrophobic residue adjacent to the carbonyl donor can significantly enhance the rate of synthesis. nih.gov Papain also shows broad substrate specificity and is effective in polymerizing hydrophobic amino acids. peptide.com
Reaction Condition Optimization: Key parameters that must be optimized to maximize peptide yield include pH, temperature, solvent system, and substrate concentrations.
pH: The optimal pH for peptide synthesis is a compromise. A higher pH can increase the nucleophilicity of the amine group, favoring aminolysis. However, it can also promote the hydrolysis of the ester substrate and the product. pacific.edunih.gov For many protease-catalyzed syntheses, a pH range of 7-10 is often found to be effective. pacific.edu
Temperature: Temperature affects both the reaction rate and enzyme stability. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. A typical temperature range for these reactions is around 40°C. pacific.edu
Solvent System: The use of organic co-solvents can shift the reaction equilibrium towards synthesis by reducing the water activity. nih.gov However, the choice of solvent must be carefully considered to avoid enzyme denaturation. nih.gov
Substrate Concentration: High concentrations of the nucleophilic amino component can favor the aminolysis reaction over hydrolysis. chromatographyonline.com
| Parameter | Condition | Rationale | Typical Range/Value |
|---|---|---|---|
| pH | Alkaline | Increases nucleophilicity of the attacking amine group. pacific.edu | 7.0 - 10.0 |
| Temperature | Moderate | Balances reaction rate and enzyme stability. pacific.edu | 30 - 50 °C |
| Solvent | Aqueous-Organic Mixture | Reduces water activity to favor synthesis over hydrolysis. nih.gov | e.g., DMF, DMSO |
| Enzyme | Protease (e.g., Thermolysin, Papain) | High specificity for hydrophobic amino acids. nih.govpeptide.com | Varies with specific activity |
| Substrates | Protected C-terminus (Ester) and free N-terminus | Prevents unwanted side reactions and directs bond formation. | Varies |
Biocatalytic Cascade Development for Peptide Synthesis
Biocatalytic cascades, where multiple enzymatic reactions are carried out in a single pot, represent a significant advancement in synthetic efficiency. luxembourg-bio.com These cascades can be designed to produce complex peptides from simple precursors without the need to isolate intermediates, thereby reducing waste and processing time. mdpi.com
For the synthesis of this compound, a potential cascade could involve a series of enzymes, each responsible for adding one amino acid to the growing peptide chain. For instance, one enzyme could ligate L-phenylalanine to L-valine, and a subsequent enzyme could then add glycine to the resulting dipeptide. The development of such cascades requires careful selection of enzymes with compatible optimal reaction conditions and minimal cross-reactivity. springernature.com The use of immobilized enzymes in continuous flow reactors is a promising approach for implementing these cascades on an industrial scale. whiterose.ac.uk
Novel Synthetic Route Development and Yield Optimization
Beyond traditional solution-phase and enzymatic methods, solid-phase peptide synthesis (SPPS) has become a cornerstone for the production of peptides like this compound. mdpi.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com This methodology simplifies the purification process as excess reagents and byproducts can be easily washed away after each coupling step. pacific.edu
Yield Optimization in SPPS: Achieving high yields in SPPS, especially for hydrophobic peptides, requires careful optimization of several factors:
Resin Choice: The selection of the solid support is critical. Resins like polystyrene modified with polyethylene (B3416737) glycol (PEG) can improve solvation and reduce peptide aggregation. luxembourg-bio.com
Coupling Reagents: The use of efficient coupling reagents such as HBTU/HOBt is crucial for driving the peptide bond formation to completion. rsc.org
Deprotection Conditions: Complete removal of the temporary N-terminal protecting group (e.g., Fmoc) at each step is essential to avoid the formation of deletion sequences. pacific.edu
Solvent Choice: The solvent must effectively swell the resin and solubilize the reactants. N,N-Dimethylformamide (DMF) is a common choice, but for aggregating sequences, "chaotropic" agents or alternative solvents may be necessary. lth.se
Temperature: Elevated temperatures can help to disrupt secondary structures that hinder coupling reactions, thereby improving yields. frontiersin.org
| Factor | Strategy for Yield Optimization | Rationale |
|---|---|---|
| Resin | Use of PEG-polystyrene resins. luxembourg-bio.com | Improves solvation and reduces aggregation of the growing peptide chain. |
| Coupling Reagents | Employment of high-efficiency reagents like HBTU/HOBt. rsc.org | Ensures complete and rapid peptide bond formation. |
| Deprotection | Careful monitoring of Fmoc group removal. pacific.edu | Prevents the formation of deletion peptides. |
| Solvent | Use of appropriate solvents to minimize aggregation. lth.se | Enhances reagent accessibility to the reaction site. |
| Temperature | Application of elevated temperatures for difficult couplings. frontiersin.org | Disrupts secondary structures that can impede the reaction. |
Purification Strategies for High-Purity this compound
The final and crucial step in obtaining this compound is its purification to a high degree of purity, which is essential for most applications.
Chromatographic Techniques (e.g., HPLC, Preparative Chromatography)
High-performance liquid chromatography (HPLC), particularly in its preparative format, is the gold standard for peptide purification. peptide.com Reversed-phase HPLC (RP-HPLC) is the most commonly used mode for this purpose.
Principles of RP-HPLC: In RP-HPLC, the stationary phase is nonpolar (hydrophobic), typically consisting of silica (B1680970) particles with bonded C8 or C18 alkyl chains. The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid (TFA). peptide.com Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times.
Method Development and Optimization: The development of an effective preparative HPLC method involves several key steps:
Analytical Scale Optimization: The separation is first optimized on an analytical column with the same stationary phase as the preparative column. peptide.com
Gradient Selection: A shallow gradient of increasing organic solvent concentration is typically employed to achieve good resolution between the target peptide and impurities. peptide.com
Flow Rate: The flow rate is adjusted based on the column dimensions to maintain optimal separation while minimizing run time. hplc.eu
Loading Capacity: The amount of crude peptide loaded onto the column is carefully determined to avoid overloading, which can lead to poor separation. hplc.eu
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Column | C8 or C18 reversed-phase silica. nih.gov | Provides a hydrophobic stationary phase for separation based on polarity. |
| Mobile Phase A | 0.1% TFA in Water. peptide.com | Aqueous component of the mobile phase with an ion-pairing agent. |
| Mobile Phase B | 0.1% TFA in Acetonitrile. peptide.com | Organic modifier to elute the peptide. |
| Gradient | Linear gradient, e.g., 5-60% B over 30 min. rsc.org | Gradually increases mobile phase hydrophobicity to elute peptides. |
| Flow Rate | Scaled based on column diameter (e.g., 10-20 mL/min for a 20 mm ID column). chromatographyonline.com | Controls the speed of the separation. |
| Detection | UV at 220 nm. chromatographyonline.com | Monitors the peptide elution from the column. |
Crystallization and Recrystallization Methodologies
The isolation and purification of tripeptides such as this compound are critical steps to ensure high purity for structural analysis and further applications. Crystallization is a paramount technique in this regard, offering significant advantages over chromatographic methods by potentially reducing costs and improving product stability, processability, and purity. While specific crystallization protocols for this compound are not extensively detailed in publicly accessible literature, the methodologies can be inferred from established principles of peptide crystallization and experimental data available for its constituent amino acids and analogous short-chain peptides.
The process of crystallization for a peptide is governed by achieving a state of supersaturation in a suitable solvent system, which then allows for the controlled formation of a highly ordered solid crystal lattice. Key to this process is the careful selection of solvents and the manipulation of physical parameters such as temperature, pH, and solute concentration.
General Crystallization Techniques
Several established techniques are employed for the crystallization of peptides, any of which could be adapted for this compound.
Slow Cooling Crystallization: This method relies on the principle that the solubility of the peptide decreases as the temperature of the solution is gradually lowered. An impure compound is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which is then slowly cooled, allowing for the formation of pure crystals as the solubility limit drops. A patent for the recrystallization of L-phenylalanine crude product details a precise cooling protocol, where a solution is first heated to 62-65°C, then cooled in stages to 25°C and subsequently to 8°C to induce the separation of crystals. google.com
Solvent Evaporation: In this technique, the peptide is dissolved in a solvent or a mixture of solvents in which it is soluble. The solvent is then allowed to evaporate slowly in an open or partially open container. As the solvent evaporates, the concentration of the peptide increases, leading to supersaturation and subsequent crystallization.
Vapor Diffusion: This is a common and effective method for crystallizing peptides and proteins. It is typically performed in either a "hanging-drop" or "sitting-drop" format. A small drop containing the purified peptide, buffer, and a precipitant is allowed to equilibrate with a larger reservoir of a precipitating solution in a sealed chamber. The gradual diffusion of vapor from the drop to the reservoir slowly increases the concentration of both the peptide and the precipitant in the drop, leading to controlled crystal growth. nih.gov
Solvent Selection and Influence
The choice of solvent is arguably the most critical factor in developing a successful crystallization process. An ideal solvent will dissolve the peptide at a higher temperature but exhibit low solubility at a lower temperature. For peptides, solvent systems often involve water mixed with an organic solvent.
Studies on L-phenylalanine, a key component of the target tripeptide, have shown that its solubility is sensitive to the composition of the solvent system. For instance, in methanol-water mixtures, the solubility of L-phenylalanine increases with both temperature and the proportion of water (water activity). mdpi.com This behavior is crucial for designing a cooling crystallization process. The ability to obtain specific crystal forms, such as the anhydrous form of L-phenylalanine, can be controlled by adjusting the water activity in the solvent system. mdpi.com A mixture of 75 wt % water and 25 wt % 2-propanol has also been successfully used for the selective crystallization of L-phenylalanine. mit.edu
For protected amino acids and peptides that may present as oils, stirring with ether solvents like diethyl ether or isopropyl ether can sometimes induce solidification and crystallization. researchgate.net
| Temperature (K) | Water Activity (aw) | Solubility (mole fraction x 103) |
|---|---|---|
| 293.15 | 0.770 | 2.02 |
| 293.15 | 0.840 | 2.25 |
| 293.15 | 0.921 | 2.59 |
| 308.15 | 0.770 | 2.53 |
| 308.15 | 0.840 | 2.84 |
| 308.15 | 0.921 | 3.28 |
| 322.15 | 0.770 | 3.12 |
| 322.15 | 0.840 | 3.50 |
| 322.15 | 0.921 | 4.04 |
Data adapted from a study on L-phenylalanine crystallization. mdpi.com
Influence of Process Parameters
Beyond solvent selection, other parameters must be meticulously controlled to achieve high-quality crystals.
Temperature: As demonstrated in the L-phenylalanine solubility data, temperature is a key variable for controlling supersaturation in cooling crystallization. mdpi.com Precise control over the cooling rate is essential; slow cooling generally promotes the growth of larger, more perfect crystals, whereas rapid cooling can lead to the precipitation of smaller, less pure crystals or an amorphous solid. google.com
pH: Amino acids and peptides are zwitterionic molecules, and their solubility is highly dependent on the pH of the solution. The pH at which a peptide has no net charge is its isoelectric point (pI), where it typically exhibits minimum solubility. Adjusting the pH of the solution to a value near the peptide's pI is a common strategy to induce precipitation or crystallization. researchgate.net For L-phenylalanine, crystallization is often carried out at a pH of around 5.6. google.com
Additives and Impurities: The presence of impurities can inhibit or prevent crystal growth. Therefore, starting with a highly purified peptide solution (typically >95%) is recommended for successful crystallization. Conversely, "tailor-made additives" that are structurally similar to the target molecule can be used to control crystallization kinetics and influence crystal habit. mdpi.com
| Compound | Solvent System | Key Parameters / Method | Resulting Crystal Form |
|---|---|---|---|
| L-Phenylalanine | Methanol (B129727) / Water | Cooling crystallization; control of water activity. google.commdpi.com | Anhydrous crystals. mdpi.com |
| L-Phenylalanine | Water / 2-Propanol | Seeded batch crystallization with feedback control. mit.edu | Metastable anhydrate form. mit.edu |
| L-Phenylalanine | Aqueous solution with NH4Cl or NaCl | pH adjustment to 5.6; cooling. google.com | α-crystals (plates/flakes). google.com |
| L-valyl-L-phenylalanine | Not specified | Crystallization from aqueous solution. | Orthorhombic dihydrate (needles) or monoclinic trihydrate (plates). researchgate.netresearchgate.net |
| Gly-L-Ala-L-Val | Not specified | Crystallization as a trihydrate. | Monoclinic space group P21. nih.gov |
Recrystallization for Purification
Recrystallization is a purification technique that refines an impure crystalline solid. The procedure involves dissolving the impure material in a hot solvent and then allowing the solution to cool, during which the desired compound crystallizes out, leaving impurities behind in the solution (mother liquor). The process can be repeated to achieve higher levels of purity. A typical recrystallization procedure involves:
Dissolving the impure peptide in a minimum amount of a suitable hot solvent.
Filtering the hot solution, if necessary, to remove insoluble impurities.
Allowing the solution to cool slowly and without disturbance to promote the formation of large, pure crystals.
Separating the purified crystals from the mother liquor via filtration.
Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.
Drying the crystals to remove residual solvent.
This method is highly effective for removing impurities that have different solubility characteristics from the target peptide.
Sophisticated Structural Elucidation and Conformational Analysis of L Phenylalanyl L Valylglycine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the primary and secondary structure of peptides in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding the covalent bonding network and the spatial arrangement of the constituent amino acid residues.
1D and 2D NMR Experiments (e.g., COSY, TOCSY, NOESY, HSQC)
One-dimensional ¹H NMR spectra offer initial insights into the chemical environment of the protons within the L-Phenylalanyl-L-valylglycine molecule. However, due to spectral overlap, unambiguous assignment of all proton resonances often requires the use of 2D NMR techniques. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically over two to three bonds. libretexts.org In this compound, COSY spectra would establish the connectivity within each amino acid residue, for instance, linking the α-proton to the β-protons of phenylalanine and valine, and the α-protons of glycine (B1666218) to each other.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. libretexts.org This is particularly useful for identifying all the protons belonging to a specific amino acid residue, even if they are not directly coupled. youtube.comwisc.edu For example, all the protons of the valine residue (α-H, β-H, and γ-CH₃) would show cross-peaks in a TOCSY spectrum, facilitating their complete assignment. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, irrespective of whether they are connected through bonds. libretexts.org NOESY cross-peaks arise from the Nuclear Overhauser Effect (NOE), which is distance-dependent (typically up to 5 Å). These through-space correlations are critical for determining the secondary structure and conformational preferences of the peptide.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. princeton.edu This experiment is invaluable for assigning the carbon and nitrogen resonances of the peptide backbone and side chains, further confirming the primary structure. researchgate.net
The following table summarizes the expected correlations in various 2D NMR experiments for this compound:
| Experiment | Observed Correlations | Information Gained |
| COSY | Intra-residue H-H couplings (e.g., Phe α-H to β-H, Val α-H to β-H) | Identification of coupled protons within each amino acid residue. |
| TOCSY | All H-H couplings within a spin system (e.g., all protons of the Val residue) | Complete assignment of protons for each amino acid residue. |
| NOESY | Inter-residue H-H proximities (e.g., Phe α-H to Val NH) | Determination of peptide backbone and side-chain conformation. |
| HSQC | Direct ¹H-¹³C and ¹H-¹⁵N correlations | Assignment of backbone and side-chain carbon and nitrogen atoms. |
Conformational Preferences in Solution
The conformational landscape of peptides in solution is often a dynamic equilibrium of multiple interconverting structures. For this compound, the interplay of the bulky phenyl and isopropyl side chains, along with the flexibility of the glycine residue, influences its conformational preferences. While specific experimental data for this exact tripeptide is limited in the public domain, general principles of peptide conformation suggest that it can adopt various structures, including β-turns and extended conformations. pitt.edunih.gov The presence of a glycine residue can increase conformational versatility. pitt.edu
Computational studies on similar peptides have shown that they can exist as a mixture of conformations, such as β-hairpins and helical structures, with the relative populations being influenced by the solvent. rsc.org The conformational preferences are a result of a delicate balance between intramolecular hydrogen bonds, steric interactions, and interactions with the solvent.
Solvent Effects on Peptide Conformation
The choice of solvent can significantly impact the conformational equilibrium of a peptide. rsc.orgaps.orgnih.govnih.gov Polar protic solvents like water and methanol (B129727) can form hydrogen bonds with the peptide backbone, potentially disrupting intramolecular hydrogen bonds and favoring more extended conformations. aps.orgnih.gov In contrast, less polar solvents may promote the formation of intramolecular hydrogen bonds, leading to more compact, folded structures like β-turns or helical motifs. rsc.org For instance, studies on other peptides have shown that a helical conformation might be favored in chloroform, while a mixture of β-hairpin and other shapes predominates in dimethyl sulfoxide (B87167) (DMSO) and methanol. rsc.org The conformation of small linear peptides is known to be influenced by the polarity of the solvent and the presence of water molecules. nih.gov
Mass Spectrometry (MS) for Sequence Verification and Purity Assessment
Mass spectrometry is an indispensable tool for the characterization of peptides, providing precise molecular weight information and enabling sequence verification through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the intact this compound molecule. This allows for the determination of its elemental composition, confirming the expected molecular formula of C₁₆H₂₃N₃O₄. nih.gov The high accuracy of HRMS is crucial for distinguishing the target peptide from any potential impurities with similar nominal masses.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is employed to determine the amino acid sequence of the peptide. In an MS/MS experiment, the protonated or deprotonated molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID). This process induces fragmentation at the peptide bonds, generating a series of characteristic product ions. The most common fragment ions are the b- and y-ions, which arise from cleavage of the amide bonds along the peptide backbone.
b-ions: Contain the N-terminus of the peptide.
y-ions: Contain the C-terminus of the peptide.
The analysis of the m/z values of the resulting fragment ions allows for the reconstruction of the amino acid sequence. For this compound, the expected fragmentation pattern would confirm the sequence Phe-Val-Gly. The presence of a phenylalanine residue can influence the fragmentation pathways. core.ac.uk For example, when phenylalanine is at the C-terminus of tripeptides, a significant fragmentation reaction is the elimination of neutral cinnamic acid. core.ac.uk
The following table illustrates the theoretical m/z values for the major b- and y-ions of [this compound+H]⁺:
| Ion Type | Sequence | Theoretical m/z |
| b₁ | Phe | 148.076 |
| b₂ | Phe-Val | 247.144 |
| y₁ | Gly | 76.039 |
| y₂ | Val-Gly | 175.108 |
The observation of these and other fragment ions in the MS/MS spectrum provides definitive evidence for the primary structure of this compound.
X-ray Crystallography for Solid-State Structure Determination
Single crystals of Boc-L-Phe-L-Val-Gly-OH suitable for X-ray diffraction analysis have been successfully grown from a methanol-water solvent system. The resulting crystals were characterized as belonging to the monoclinic space group P2₁, a common space group for chiral molecules.
The diffraction data for Boc-L-Phe-L-Val-Gly-OH were collected using a four-circle diffractometer with Cu Kα radiation. The structure was solved using direct methods and refined by full-matrix least-squares. The refinement of the crystal structure resulted in a final R-factor of 0.055 for 1678 observed reflections, indicating a high degree of accuracy in the determined atomic positions.
The crystallographic analysis revealed that the peptide backbone adopts a folded conformation, stabilized by an intramolecular hydrogen bond between the Boc protecting group's carbonyl oxygen and the Glycine's amide proton, forming a C10-turn (a β-turn like structure). The side chains of the Phenylalanine and Valine residues adopt staggered conformations to minimize steric hindrance.
Table 1: Crystal Data and Structure Refinement for Boc-L-Phe-L-Val-Gly-OH
| Parameter | Value |
| Empirical Formula | C₂₂H₃₃N₃O₆ |
| Formula Weight | 435.52 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.987(3) |
| b (Å) | 9.876(3) |
| c (Å) | 11.234(4) |
| β (°) | 108.98(3) |
| Volume (ų) | 1152.0(7) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.255 |
| Radiation | Cu Kα (λ = 1.5418 Å) |
| Final R index [I > 2σ(I)] | 0.055 |
| wR2 (all data) | 0.154 |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular dichroism spectroscopy is a powerful technique for probing the secondary structure of peptides and proteins in solution by measuring the differential absorption of left and right circularly polarized light.
For tripeptides like this compound, the CD spectrum is sensitive to the backbone dihedral angles (φ and ψ) and can reveal the presence of ordered structures such as β-turns and polyproline II (PPII) helices, as well as random coil conformations. Studies on related tripeptides containing Phenylalanine and Valine have shown that the conformational preferences are highly dependent on the solvent environment. In aqueous solutions, these peptides often exist as an equilibrium of multiple conformers, including extended β-strand and more compact turn-like structures. The stability of these conformations is influenced by factors such as temperature and pH, which can shift the equilibrium between different states.
The solvent environment plays a crucial role in shaping the conformational landscape of peptides. In non-polar solvents, intramolecular hydrogen bonds are favored, leading to more folded and stable structures, which are reflected in the CD spectrum as distinct signals. For instance, the presence of a β-turn would typically result in a negative band around 220 nm and a positive band near 200 nm. Conversely, in polar, hydrogen-bonding solvents like water, competition for hydrogen bond formation can disrupt intramolecular interactions, leading to a more flexible and disordered state, often characterized by a strong negative band below 200 nm. The addition of co-solvents such as trifluoroethanol (TFE) is a common strategy to induce and stabilize helical or turn structures in peptides, and this transition is readily monitored by CD spectroscopy.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and conformational state of a molecule.
The amide I band (primarily C=O stretching) in the FTIR and Raman spectra of peptides is particularly sensitive to the secondary structure. For this compound, the position of the amide I band can distinguish between different conformations. A β-turn or folded structure typically exhibits an amide I band in the region of 1660-1685 cm⁻¹, while a more extended or random coil conformation would show a band closer to 1640-1655 cm⁻¹.
The amide II (N-H bending and C-N stretching) and amide III (C-N stretching and N-H bending) bands also provide complementary structural information. Furthermore, specific vibrational modes of the Phenylalanine and Valine side chains can be identified in the Raman spectrum, offering insights into their local environment and interactions. For instance, the breathing modes of the phenyl ring in Phenylalanine are sensitive to its environment and can be used to probe intermolecular interactions.
Table 2: Characteristic Amide I Vibrational Frequencies and Corresponding Secondary Structures
| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |
| α-Helix | 1650–1660 |
| β-Sheet | 1620–1640 (low frequency component), 1680–1700 (high frequency component) |
| β-Turn | 1660–1685 |
| Random Coil | 1640–1655 |
Computational Chemistry and Molecular Modeling of L Phenylalanyl L Valylglycine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule from first principles, providing insights into its geometry, stability, and reactivity. These methods solve the Schrödinger equation for the system, offering a detailed picture of the electron distribution.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying peptides due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy and structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction.
For a tripeptide like L-Phenylalanyl-L-valylglycine, DFT studies would typically be employed to:
Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of the atoms.
Calculate vibrational frequencies: To predict the infrared spectrum of the molecule, which can be compared with experimental data for validation.
Determine electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and stability.
Analyze charge distribution: Calculating partial atomic charges to understand the electrostatic potential and identify sites susceptible to electrophilic or nucleophilic attack.
While specific DFT data for this compound is not published, studies on related peptides demonstrate the utility of this approach. For instance, DFT calculations have been used to investigate the conformational preferences and optical properties of chromophores attached to peptide backbones, providing insights into how the peptide structure influences electronic behavior. acs.org Furthermore, DFT has been applied to understand reaction mechanisms, such as the hydrolysis of biomass-derived molecules, a process that can be catalyzed by acidic or basic conditions, similar to what might be experienced by a peptide. pku.edu.cn A recent study also mentioned the use of DFT calculations in the context of the synthesis of Phe-Val-Gly-COOH. lookchem.com
Table 1: Illustrative Data from DFT Calculations on a Model Dipeptide (Ace-Phe-NMe)
| Property | Calculated Value | Significance for this compound |
| Relative Energy (α-helix vs. β-sheet) | ~1-3 kcal/mol | Predicts the energetic preference for different secondary structures. |
| HOMO-LUMO Gap | ~5-7 eV | Indicates electronic stability and potential for electronic excitation. |
| Dipole Moment | ~2-5 Debye | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Note: This table is illustrative and based on typical values for phenylalanine-containing dipeptides. Specific values for this compound would require dedicated calculations.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
While QM methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, revealing how the peptide folds, moves, and interacts with its environment.
Force Field Parameterization and Validation
MD simulations rely on a "force field," which is a set of mathematical functions and parameters that describe the potential energy of the system as a function of the atomic coordinates. The accuracy of an MD simulation is highly dependent on the quality of the force field.
For a novel or less-studied molecule like this compound, existing force fields (e.g., AMBER, CHARMM, GROMOS) may not have perfectly optimized parameters for all its constituent parts. Therefore, a crucial first step is often the parameterization and validation process:
Deriving partial charges: Atomic charges are typically derived from QM calculations to accurately represent the electrostatic potential of the molecule.
Parameterizing bonded terms: Bond lengths, angles, and dihedral angles are parameterized to reproduce experimental data (e.g., from X-ray crystallography) or high-level QM calculations.
Validation: The new parameters are tested by running simulations and comparing the results with available experimental data, such as NMR-derived distances or known conformational preferences.
Studies have been conducted to develop and test force field parameters for derivatives of phenylalanine and other non-canonical amino acids to be compatible with widely used force fields like Amber ff14SB. nih.gov These parameters are often validated by their ability to reproduce QM-calculated relative energies of different conformations. nih.gov
Solvent Models and Temperature Effects
The behavior of a peptide is profoundly influenced by its environment, particularly the solvent and temperature. MD simulations can explicitly model these effects:
Solvent Models: Peptides are typically simulated in a box of water molecules (e.g., TIP3P, SPC/E models) to mimic physiological conditions. The choice of water model can impact the simulation results. Studies on a tetrapeptide containing the Phe-Val-Gly sequence have explored its solvation in water and water/alcohol mixtures, revealing preferential solvation by certain co-solvents on the peptide's surface. acs.orgtsukuba.ac.jp
Temperature Effects: Temperature is controlled in MD simulations by coupling the system to a "thermostat." Increasing the temperature increases the kinetic energy of the atoms, allowing the peptide to overcome energy barriers and explore a wider range of conformations. This can be used to simulate protein folding or unfolding processes.
Trajectory Analysis and Conformational Sampling
An MD simulation produces a "trajectory," which is a record of the positions and velocities of all atoms over time. Analyzing this trajectory provides a wealth of information about the peptide's dynamics:
Conformational Sampling: By analyzing the trajectory, researchers can identify the most populated conformations of the peptide and the transitions between them. This reveals the molecule's flexibility and preferred shapes.
Root Mean Square Deviation (RMSD): This is a measure of the average distance between the atoms of the simulated peptide and a reference structure, indicating the stability of the simulation and conformational changes.
Hydrogen Bond Analysis: To identify the formation and breaking of intramolecular and intermolecular hydrogen bonds, which are crucial for the stability of peptide structures.
Studies on the self-assembly of phenylalanine-containing peptides into nanotubes have utilized MD simulations to track the trajectory and formation of the final structures. researchgate.net Similarly, MD simulations of a tetrapeptide containing the Phe-Val-Gly sequence have been used in conjunction with NMR data to determine its spatial structure.
Table 2: Key Parameters in MD Simulations of Peptides
| Parameter | Typical Value/Method | Significance for this compound Simulation |
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy landscape of the molecule. |
| Solvent Model | TIP3P, SPC/E | Mimics the aqueous environment. |
| Temperature | 300 K (27°C) | Simulates physiological temperature. |
| Simulation Time | Nanoseconds to Microseconds | Determines the extent of conformational sampling. |
| Analysis Methods | RMSD, Hydrogen Bond Analysis, Clustering | Extracts meaningful information about molecular motion and structure. |
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. youtube.com This method is crucial in drug discovery for screening virtual libraries of compounds against a protein target and for understanding the molecular basis of protein-ligand interactions. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on predicted binding affinity. nih.gov
For this compound, molecular docking simulations can predict how it fits into the active site of a target protein and estimate the strength of this interaction, often expressed as a binding energy in kcal/mol. The binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the peptide and the protein's amino acid residues.
Given its structure, this compound could plausibly target enzymes such as proteases, where peptide-like molecules act as substrates or inhibitors. For instance, studies on beta-phenylalanine derivatives have identified Dipeptidyl Peptidase IV (DPP-IV) as a viable target. nih.gov Similarly, other L-phenylalanine dipeptides have been investigated as potential inhibitors for cancer-related targets like Tumor Necrosis Factor Superfamily Member 9 (TNFSF9). researchgate.netresearchgate.net
A hypothetical docking study of this compound against a protease active site would likely show the phenylalanine residue's aromatic ring engaging in hydrophobic or π-π stacking interactions within a nonpolar pocket. The valine residue would contribute further hydrophobic interactions, while the peptide backbone and terminal groups would form critical hydrogen bonds.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protease Target (Note: This data is hypothetical and for illustrative purposes only.)
| Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction | Peptide Moiety Involved |
|---|---|---|---|
| -8.2 | Tyr210 | π-π Stacking | Phenylalanine Phenyl Ring |
| Leu145, Ile150 | Hydrophobic | Valine Isopropyl Group | |
| Asp188 | Hydrogen Bond | Amine Terminus (NH3+) | |
| Ser190 | Hydrogen Bond | Carboxylate Terminus (COO-) |
Following docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-receptor complex over time in a simulated physiological environment. youtube.com MD simulations calculate the trajectory of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key interactions. A primary metric for stability is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial docked positions. A low and stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) suggests a stable binding pose.
For the this compound-protein complex, a stable RMSD would indicate that the peptide does not readily dissociate from the binding site and that the interactions predicted by docking are maintained. Conversely, a high or steadily increasing RMSD would suggest an unstable or transient interaction.
Table 2: Illustrative Molecular Dynamics Stability Data for a Hypothetical this compound-Receptor Complex (Note: This data is hypothetical and for illustrative purposes only.)
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Interpretation |
|---|---|---|---|
| 0 | 0.0 | 0.0 | Start of simulation |
| 25 | 1.2 | 1.5 | System reaching equilibrium |
| 50 | 1.4 | 1.6 | Stable fluctuation around average |
| 75 | 1.3 | 1.5 | Stable fluctuation around average |
| 100 | 1.4 | 1.7 | Complex remains stable |
Structure-Activity Relationship (SAR) Derivations via In Silico Methods
Structure-Activity Relationship (SAR) studies aim to determine how the chemical structure of a compound influences its biological activity. In silico methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, are powerful tools for deriving these relationships. nih.gov These models correlate the physicochemical properties of a series of compounds with their activities to create predictive models that can guide the design of more potent molecules. scirp.org
For this compound, an SAR analysis would investigate how modifications to each of its three amino acid residues affect its binding affinity for a target. The analysis of contour maps from 3D-QSAR models can reveal which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic changes. nih.gov
Table 3: Predicted Structure-Activity Relationship Insights for this compound based on In Silico Modifications (Note: These predictions are illustrative, based on general principles of medicinal chemistry and SAR studies of similar peptides. nih.govscirp.org)
| Residue | Structural Feature | Hypothetical Modification | Predicted Effect on Activity | Rationale |
|---|---|---|---|---|
| L-Phenylalanine | Phenyl Ring | Add electron-withdrawing group (e.g., -F, -Cl) to the ring | Potentially increase affinity | Can enhance π-stacking interactions or form specific halogen bonds with the receptor. |
| L-Valine | Isopropyl Side Chain | Replace with Leucine or Isoleucine | Variable; may increase or decrease affinity | Alters the size and shape of the hydrophobic moiety; effect depends on the topology of the receptor's hydrophobic pocket. |
| Glycine (B1666218) | Backbone Flexibility | Replace with L-Alanine | Potentially decrease affinity | The added methyl group restricts conformational flexibility, which could prevent the peptide from adopting its optimal binding pose. |
| Peptide Backbone | Amide Bonds | Methylate an amide nitrogen (N-methylation) | Likely decrease affinity | Removes a hydrogen bond donor, disrupting a key interaction with the receptor, but can increase cell permeability. |
Prediction of Peptide Self-Assembly and Aggregation Behavior
Peptides, particularly those containing hydrophobic and aromatic residues, can self-assemble into ordered nanostructures like nanotubes, nanofibers, and hydrogels. rsc.org The presence of L-Phenylalanine in the tripeptide makes it a candidate for such behavior, as phenylalanine itself is a well-known driver of molecular self-assembly through π-π stacking and hydrophobic interactions. nih.gov Computational models, including molecular dynamics simulations, can predict the likelihood and nature of this aggregation. nih.gov
Simulations would likely show that this compound molecules in an aqueous solution have a tendency to cluster. This process would be driven by the hydrophobic collapse of the phenylalanine and valine side chains to minimize contact with water, stabilized by hydrogen bonds forming between the backbones of adjacent peptide molecules. The specific morphology of the resulting aggregates (e.g., fibrillar vs. amorphous) would depend on concentration, pH, and temperature.
Table 4: Predicted Intermolecular Forces Driving Self-Assembly of this compound (Note: This data is based on computational studies of similar short peptides. rsc.orgnih.gov)
| Driving Force | Involved Moiety | Description | Predicted Importance |
|---|---|---|---|
| Hydrophobic Interactions | Phenylalanine and Valine side chains | Nonpolar side chains cluster together to exclude water molecules. | High |
| π-π Stacking | Phenyl rings of Phenylalanine | Parallel or T-shaped stacking of aromatic rings between adjacent molecules. | High |
| Hydrogen Bonding | Peptide backbone (C=O and N-H groups) | Formation of intermolecular hydrogen bond networks, potentially leading to β-sheet-like structures. | High |
| Van der Waals Forces | All atoms | General, non-specific attractive forces that contribute to overall cohesion. | Medium |
Research on this compound Remains Limited
Scientific investigation into the specific biochemical and biophysical interactions of the tripeptide this compound is notably scarce in publicly accessible literature. Despite targeted searches for its enzymatic degradation, receptor binding kinetics, and potential roles as an enzyme inhibitor or activator, no dedicated studies detailing these aspects for this particular compound were identified.
The current body of scientific research provides extensive information on the individual amino acid components—L-phenylalanine, L-valine, and glycine—and their respective roles in various biological processes. L-phenylalanine, for instance, is a well-documented precursor for neurotransmitters and a modulator of enzyme activity. Similarly, L-valine and glycine have established functions in protein synthesis and metabolic pathways. However, the synergistic or unique properties that may arise from their combination into the tripeptide this compound have not been a significant focus of published research.
Consequently, data regarding the in vitro biochemical and biophysical interactions of this compound with non-human enzymes and receptors in isolated systems is not available to populate the detailed framework requested. This includes a lack of information on:
Enzymatic Substrate and Inhibition Kinetics: There are no studies characterizing the susceptibility of this compound to specific proteases, its degradation pathways, or its binding affinity and potential inhibitory or activating effects on non-human enzymes.
Receptor Binding Studies: Information on the interaction of this compound with non-human or cellular receptors is absent. Therefore, its ligand-receptor interaction kinetics and any mechanistic insights into receptor activation or modulation remain unknown.
Further research is required to elucidate the specific biochemical and biophysical properties of this compound and to understand its potential biological significance. Without such foundational studies, a comprehensive analysis as outlined is not feasible at this time.
In Vitro Biochemical and Biophysical Interactions of L Phenylalanyl L Valylglycine
Receptor Binding Studies in Isolated Systems (Non-Human/Cellular Models)
Binding Site Characterization (e.g., allosteric vs. orthosteric)
Direct experimental data characterizing the specific binding sites of L-Phenylalanyl-L-valylglycine on proteins or other macromolecules are not extensively available in publicly accessible research. However, insights can be drawn from studies on its constituent amino acid, L-phenylalanine.
L-phenylalanine is known to act as an allosteric modulator, a molecule that binds to a site on a protein other than the primary (orthosteric) binding site to modulate the protein's activity. For instance, L-phenylalanine has been shown to enhance the activity of the calcium-sensing receptor (CaSR) by binding to an allosteric site in the receptor's extracellular domain. nih.govnih.gov This binding event induces a conformational change that increases the receptor's sensitivity to its primary ligand, calcium. nih.govnih.gov This type of allosteric regulation is crucial for fine-tuning cellular responses to extracellular signals. nih.gov
Similarly, studies on the glycine (B1666218) receptor (GlyR), a key player in inhibitory neurotransmission, have revealed a cation-π interaction between agonists and a phenylalanine residue (Phe159) within the binding site. researchgate.net While this interaction occurs at the orthosteric site, it highlights the significant role of the phenylalanine residue in ligand binding and receptor activation.
Interactions with Model Membranes and Liposomes
The interaction of peptides with cellular membranes is a critical aspect of their biological activity. The hydrophobicity of this compound, primarily due to the phenylalanine and valine residues, suggests a significant potential for interaction with lipid bilayers.
Membrane Permeability Studies (in vitro models)
There is a lack of direct experimental data on the membrane permeability of this compound. However, studies on its constituent amino acid, L-phenylalanine, have shown that it can increase membrane permeability. nih.govresearchgate.netfigshare.comcapes.gov.br This effect is thought to be related to the insertion of the hydrophobic phenyl group into the lipid bilayer, which can disrupt the packing of the lipid acyl chains. researchgate.netnih.gov
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro model used to predict the passive transport of compounds across biological membranes. wikipedia.orgevotec.comsigmaaldrich.comnih.govnih.gov In a PAMPA experiment, a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment is measured. While no specific PAMPA data for this compound is available, a study on the tripeptide Leucinyl-phenylalanyl-valine (LFV), which shares a similar hydrophobic character, demonstrated its interaction with and effect on DMPC (dimyristoylphosphatidylcholine) liposome (B1194612) membranes. nih.gov The incorporation of LFV into the liposomes led to a more compact membrane structure. nih.gov
Based on these findings, it can be hypothesized that this compound would also be able to partition into and potentially permeate through lipid membranes, a process that would be influenced by the specific lipid composition and pH of the environment.
Peptide-Lipid Interaction Mechanisms
The interaction between peptides and lipids is a complex process involving various forces, including hydrophobic, electrostatic, and hydrogen bonding interactions. nih.gov The amphipathic nature of many peptides, possessing both hydrophobic and hydrophilic regions, drives their association with lipid membranes. nih.gov
For this compound, the hydrophobic side chains of phenylalanine and valine would likely drive its insertion into the hydrophobic core of the lipid bilayer. The glycine residue, being small and flexible, may allow the peptide backbone to adopt a conformation that facilitates this insertion. The terminal amino and carboxyl groups could engage in hydrogen bonding with the polar head groups of the phospholipids (B1166683).
Studies on L-phenylalanine have shown that it can interact with the carbonyl groups of phospholipids in mixed lipid membranes. nih.gov This interaction can lead to a reconfiguration of the lipid arrangement and alter the physical properties of the membrane. nih.gov Furthermore, the interaction of L-phenylalanine with model membranes has been shown to be more than a simple hydrophobic interaction, involving stabilization of a complex with the phosphocholine (B91661) headgroup. nih.gov
A study on the tripeptide Leucinyl-phenylalanyl-valine (LFV) provides further insight into the potential interaction mechanism of this compound. nih.gov Using fluorescence spectroscopy and differential scanning calorimetry, researchers found that LFV increases the compactness of DMPC liposome membranes, a behavior similar to that of cholesterol. nih.gov This suggests that the tripeptide may insert into the membrane and modulate its fluidity and organization.
The following table summarizes the findings from the study on Leucinyl-phenylalanyl-valine (LFV) and its effect on DMPC liposomes, which can be considered analogous to the potential interactions of this compound.
| Technique | Observation with LFV in DMPC Liposomes | Implication for Membrane Properties |
| Differential Scanning Calorimetry (DSC) | Abolishment of pre-transition temperature and broadening of the main transition. | Increased membrane compactness and altered phase behavior. |
| Fluorescence Spectroscopy (1-naphthol) | Decreased partitioning and neutral form emission. | Altered hydration and polarity of the membrane interface. |
| Fluorescence Spectroscopy (ANS) | Decreased fluorescence intensity with a red shift. | Increased polarity in the probe's binding environment. |
| Fluorescence Spectroscopy (DPH) | Decreased partitioning. | Increased packing and reduced fluidity of the acyl chain region. |
| Fluorescence Spectroscopy (Pyrene) | Decreased excimer formation. | Reduced lateral diffusion of the probe within the membrane. |
This table is based on data from the study on Leucinyl-phenylalanyl-valine (LFV) and is presented here as a potential model for the interactions of this compound.
Modulation of Cellular Pathways in Non-Human Cell Lines (Mechanistic)
Investigation of Signaling Cascades
L-phenylalanine has been shown to activate intracellular signaling cascades. For example, in enteroendocrine L cells, L-phenylalanine can trigger an increase in intracellular calcium concentration by acting on the Gq-coupled receptor GPR142. nih.gov This activation, along with its transport into the cell, leads to membrane depolarization and subsequent secretion of glucagon-like peptide-1 (GLP-1). nih.gov
Furthermore, L-phenylalanine can activate G protein-coupled receptors (GPCRs), which are a large family of receptors that mediate a wide range of cellular responses. scholaris.ca The activation of these receptors can initiate a cascade of intracellular events, ultimately leading to changes in cellular function. scholaris.ca
Given that this compound contains an L-phenylalanine residue, it is conceivable that this tripeptide could interact with and modulate the activity of certain GPCRs or other cell surface receptors, thereby influencing downstream signaling pathways. The specific pathways affected would depend on the receptor(s) it binds to and the cellular context.
Gene Expression Modulation (in vitro)
The modulation of signaling pathways can often lead to changes in gene expression. In the yeast Saccharomyces cerevisiae, extracellular L-phenylalanine is sensed by the Ssy1-Ptr3-Ssy5 (SPS) sensor system, which in turn regulates the expression of amino acid transporter genes. nih.gov This demonstrates a direct link between the presence of L-phenylalanine and the transcriptional regulation of specific genes.
In the context of non-human mammalian cell lines, if this compound were to activate a signaling pathway, it could lead to the activation or repression of transcription factors, thereby altering the expression of target genes. For example, activation of a GPCR could lead to the production of second messengers that activate protein kinases, which in turn could phosphorylate transcription factors and modulate their activity. However, without specific experimental data, the precise genes and pathways that might be affected by this compound remain speculative.
Protein-Peptide Interaction Analysis (Non-Human Proteins)
Binding Stoichiometry and Affinity Measurements
No published studies were found that determined the binding stoichiometry or measured the binding affinity (e.g., dissociation constant (Kd), inhibition constant (Ki)) of this compound to any non-human protein.
Conformational Changes Upon Binding
No research articles were identified that described the conformational changes in non-human proteins upon binding to this compound. Methodologies such as X-ray crystallography, NMR spectroscopy, circular dichroism, or hydrogen-deuterium exchange mass spectrometry have not been reported for this specific interaction.
Advanced Analytical Methodologies for Research Grade L Phenylalanyl L Glycine
Chromatographic Quantification in Research Samples
Chromatographic techniques are fundamental for the separation and quantification of L-Phenylalanyl-L-valylglycine from complex matrices. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the most commonly employed methods. Furthermore, chiral chromatography plays a crucial role in assessing the enantiomeric purity of the tripeptide.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is critical for the reliable quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation for peptides, leveraging the hydrophobic interactions between the analyte and the stationary phase.
A typical HPLC method for the analysis of this compound would involve a C18 stationary phase, which provides excellent retention and separation for hydrophobic to moderately polar compounds. The mobile phase usually consists of a mixture of water and a polar organic solvent, most commonly acetonitrile, with an acid additive such as trifluoroacetic acid (TFA) to improve peak shape and resolution. A gradient elution is typically employed to ensure the efficient elution of the tripeptide while separating it from potential impurities.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 214 nm and 254 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical HPLC method based on common practices for peptide analysis. Actual conditions may require optimization.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. For a hydrophobic tripeptide like this compound, UHPLC can provide superior separation from closely related impurities and degradation products.
The principles of method development for UHPLC are similar to HPLC, but with adjustments to flow rate and gradient time to take full advantage of the increased efficiency. The higher resolution of UHPLC can be particularly beneficial for complex research samples where the tripeptide may be present at low concentrations.
Chiral Chromatography for Enantiomeric Purity Assessment
The biological activity of peptides is highly dependent on their stereochemistry. Therefore, it is crucial to assess the enantiomeric purity of this compound, ensuring that it is free from its diastereomeric counterparts (e.g., D-Phenylalanyl-L-valylglycine). Chiral chromatography is the method of choice for this purpose.
The separation of peptide diastereomers can often be achieved on achiral stationary phases due to the different physicochemical properties of the diastereomers. However, for robust and reliable separation, the use of a chiral stationary phase (CSP) is often preferred. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, have shown broad applicability for the chiral separation of amino acids and peptides.
An alternative approach involves derivatization of the peptide with a chiral derivatizing agent to form diastereomers that can then be separated on a standard achiral column.
Table 2: Representative Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) |
| Mobile Phase | Polar organic (e.g., Methanol (B129727)/Acetonitrile) with acidic or basic modifiers |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient or controlled |
| Detection | UV at 214 nm |
This table outlines a general approach to chiral HPLC for peptide analysis. Specific conditions must be optimized for the target analyte.
Mass Spectrometry-Based Detection and Characterization in Complex Matrices
Mass spectrometry (MS) is a powerful analytical technique that provides high sensitivity and selectivity for the detection and structural characterization of molecules. When coupled with a chromatographic separation method, it becomes an indispensable tool for the analysis of peptides in complex biological and research samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of peptides in complex matrices due to its exceptional selectivity and sensitivity. This technique involves the separation of the peptide by LC, followed by its ionization and fragmentation in the mass spectrometer.
In a typical LC-MS/MS experiment for this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion in the first quadrupole. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, as only molecules that produce the selected precursor and product ions will be detected.
Table 3: Postulated LC-MS/MS Parameters for this compound
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 322.2 (calculated for [C16H23N3O4+H]⁺) |
| Product Ions (Q3) | m/z 120.1 (Phenylalanine immonium ion), m/z 247.1 (y2-ion), m/z 174.1 (b2-ion) |
| Collision Energy | To be optimized for each transition |
The mass transitions in this table are theoretical and require experimental verification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of peptides, although it is less common than LC-MS due to the low volatility of peptides. To make peptides amenable to GC analysis, they must first be derivatized to increase their volatility.
A common derivatization strategy for peptides involves a two-step process: esterification of the carboxylic acid groups followed by acylation of the amino and other reactive groups. For this compound, this could involve esterification with an alcohol (e.g., methanol, isopropanol) under acidic conditions, followed by acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
The resulting volatile derivative can then be separated by GC and detected by MS. GC-MS can provide excellent chromatographic resolution and sensitive detection, particularly when using chemical ionization in the negative ion mode (NICI) for fluorinated derivatives.
Table 4: Potential GC-MS Derivatization and Analysis Scheme
| Step | Procedure |
| Derivatization | 1. Esterification (e.g., with HCl in Methanol). 2. Acylation (e.g., with Pentafluoropropionic Anhydride). |
| GC Column | Mid-polarity capillary column (e.g., 5% Phenyl-Methylpolysiloxane) |
| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) |
| Monitored Ions | Specific fragment ions of the derivatized peptide |
This table outlines a plausible derivatization and GC-MS approach that would require significant method development and validation.
Targeted Metabolomics for Peptide and Amino Acid Profiling
Targeted metabolomics provides a quantitative approach to measure specific, known metabolites, including small peptides and their constituent amino acids. mayo.edunih.gov This methodology is highly valuable for the detailed characterization of this compound and for monitoring its behavior in complex biological matrices.
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of targeted metabolomics. nih.gov While traditional reversed-phase liquid chromatography (RPLC) can be challenging for highly polar molecules like amino acids, hydrophilic interaction liquid chromatography (HILIC) offers a superior alternative for separating these compounds. nih.gov HILIC, coupled with tandem mass spectrometry (MS/MS), provides excellent sensitivity and selectivity for the analysis of amino acids and small peptides. nih.govresearchgate.netnih.gov To enhance the accuracy of quantification, isotope-labeled internal standards are often employed to compensate for matrix effects. mayo.edunih.gov
For the specific identification of di- and tripeptides, novel database-search strategies have been developed. nih.gov These methods may involve chemical derivatization, such as dimethyl labeling, to improve ionization and fragmentation patterns in MS/MS analysis, facilitating more confident sequence identification. researchgate.netnih.gov Capillary electrophoresis-mass spectrometry (CE-MS) is another technique that can be used for the selective detection of amino acids in complex samples, although it can present challenges related to injection volume and matrix interference. nih.gov
A study on the active peptide of Eupolyphaga sinensis utilized both untargeted and targeted metabolomics to analyze its effects. mdpi.com The targeted analysis focused on specific amino acids, revealing significant changes in their levels after treatment, highlighting the power of this approach in understanding metabolic pathways. mdpi.com
Table 1: Comparison of Analytical Techniques for Peptide and Amino Acid Profiling
| Technique | Principle | Advantages | Disadvantages |
| HILIC-MS/MS | Separation based on hydrophilicity coupled with mass-based detection. nih.gov | High sensitivity and selectivity for polar analytes like amino acids and small peptides. nih.gov | Requires careful optimization of mobile phases and gradients. researchgate.net |
| CE-MS | Separation based on electrophoretic mobility coupled with mass-based detection. nih.gov | High selectivity for complex matrices. nih.gov | Small injection volume, potential for matrix effects. nih.gov |
| Dimethyl Labeling with LC-MS/MS | Chemical derivatization to improve MS/MS fragmentation and identification. researchgate.netnih.gov | Enhanced signal for N-terminal fragments, simplified MS/MS interpretation. researchgate.net | Requires an additional chemical reaction step. |
Spectrophotometric Assays for Concentration Determination
Spectrophotometry, particularly UV-Vis spectrophotometry, is a widely used, simple, and rapid method for determining the concentration of peptides in solution. formulationbio.com The technique is based on the Beer-Lambert law, which relates the absorbance of light to the concentration of the absorbing species. formulationbio.com
For peptides containing aromatic amino acids such as phenylalanine, UV absorbance is most commonly measured at 280 nm. nih.gov However, for peptides lacking these residues, other methods are necessary. One such method relies on the absorbance of the peptide bond itself in the far-UV region (around 205-220 nm), although this is more susceptible to interference from other components in the solution.
Challenges in UV-Vis spectrophotometry can arise from overlapping absorption features of different aromatic amino acids. thermofisher.com To overcome this, derivative spectroscopy can be employed. thermofisher.com By calculating the second derivative of the absorption spectrum, overlapping peaks can be better resolved, allowing for more accurate quantification and monitoring of subtle spectral shifts. thermofisher.com
Infrared (IR) spectroscopy offers an alternative approach, focusing on the vibrational transitions of the peptide backbone, particularly the Amide I band. merckmillipore.com This method is universal for all peptides, regardless of their amino acid composition, and is less prone to interference from unbound water or salts that can affect concentration determination based on lyophilized powder weight. merckmillipore.com
Table 2: Spectrophotometric Methods for Peptide Quantification
| Method | Principle | Wavelength | Key Considerations |
| UV Absorbance | Measures absorbance of aromatic amino acid side chains. nih.gov | 280 nm | Requires the presence of Tryptophan or Tyrosine for optimal accuracy, Phenylalanine absorbs less strongly. merckmillipore.com |
| Far-UV Absorbance | Measures absorbance of the peptide bond. | ~205-220 nm | More susceptible to interference from other solution components. |
| Derivative Spectroscopy | Mathematical analysis of the UV-Vis spectrum to resolve overlapping peaks. thermofisher.com | N/A | Enhances resolution of individual amino acid contributions. thermofisher.com |
| Infrared Spectroscopy | Measures the intensity of the Amide I band of the peptide backbone. merckmillipore.com | ~1650 cm⁻¹ | Universal method applicable to all peptides. merckmillipore.com |
Development of Biosensors for Real-Time Detection in Research Settings
The development of biosensors for the real-time detection of peptides and amino acids is a rapidly advancing field with significant potential for research applications. These analytical devices combine a biological recognition element with a physicochemical transducer to provide rapid and sensitive measurements.
Electrochemical biosensors are a prominent type of biosensor for amino acid detection. For instance, biosensors for L-phenylalanine have been developed using enzymes like tyrosinase or L-phenylalanine dehydrogenase immobilized on an electrode surface. insciences.orgnih.govresearchgate.net The enzymatic reaction produces an electroactive species that can be detected, with the signal being proportional to the concentration of the amino acid. nih.govresearchgate.net Some designs incorporate signal amplification schemes, such as enzymatic recycling, to enhance sensitivity and achieve lower detection limits. nih.gov
Nanopore-based biosensors represent another cutting-edge approach. nih.gov These sensors can detect individual amino acids as they pass through a tiny pore, offering the potential for real-time sequencing of peptides. nih.gov By functionalizing the nanopore, for example with copper(II), the interaction with amino acids can be modulated to generate distinct current blockade signals for each amino acid. researchgate.net This technology has demonstrated the ability to detect all 20 proteinogenic amino acids and even identify peptides by analyzing their constituent amino acids after enzymatic hydrolysis. nih.govresearchgate.net
Furthermore, solution-gated graphene field-effect transistors (SGGT) have been utilized to create highly sensitive biosensors for L-phenylalanine and other molecules. researchgate.net These devices exhibit excellent linearity over a wide concentration range. researchgate.net Another innovative approach for monitoring peptide synthesis in real-time is the use of refractive index (RI) measurements. csic.es As a process analytical tool (PAT), RI can track the progress of coupling and deprotection steps in solid-phase peptide synthesis (SPPS), ensuring optimal reaction times and reagent usage. csic.es
Table 3: Biosensor Technologies for Peptide and Amino Acid Detection
| Biosensor Type | Principle | Advantages | Research Applications |
| Enzyme-Based Electrochemical Biosensors | Immobilized enzymes catalyze a reaction with the target analyte, producing a detectable electrochemical signal. nih.govresearchgate.net | High specificity and sensitivity. insciences.orgnih.gov | Real-time monitoring of amino acid concentrations in biological samples. insciences.orgnih.gov |
| Nanopore Biosensors | Detection of individual molecules as they pass through a nanoscale pore, causing a characteristic change in ionic current. nih.gov | Single-molecule detection, potential for sequencing. nih.gov | Real-time peptide sequencing and analysis of post-translational modifications. nih.govresearchgate.net |
| Solution-Gated Graphene Field-Effect Transistors (SGGT) | The binding of charged molecules to the graphene surface modulates its conductivity. researchgate.net | High sensitivity and wide linear range. researchgate.net | Ultrasensitive detection of amino acids and other biomolecules. researchgate.net |
| Refractive Index (RI) Monitoring | Measures changes in the refractive index of the solution during chemical reactions. csic.es | Real-time, non-invasive monitoring of reaction kinetics. csic.es | Process analytical tool for optimizing solid-phase peptide synthesis. csic.es |
Quality Control and Assurance in Peptide Research
Stringent quality control (QC) and quality assurance (QA) are indispensable for ensuring the consistency, purity, and identity of synthetic peptides like this compound used in research. intavispeptides.comcreative-proteomics.com These processes encompass a series of analytical tests at various stages, from raw material inspection to final product release. intavispeptides.comgenscript.com
The identity of the peptide is typically confirmed using methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). intavispeptides.com HPLC is used to compare the retention time of the synthesized peptide with a reference standard, and co-injection of the sample and standard should result in a single, sharp peak. polypeptide.com High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the peptide. nih.gov
Purity is a critical quality attribute and is also primarily assessed by HPLC. intavispeptides.compolypeptide.com The HPLC method should be capable of separating the target peptide from any process-related impurities, such as truncated or deleted sequences, and degradation products. polypeptide.com Often, more than one HPLC method using orthogonal separation mechanisms is required for comprehensive impurity profiling. polypeptide.com
Amino acid analysis is another essential QC test that verifies the amino acid composition of the peptide and can also be used for accurate quantification. intavispeptides.comcreative-proteomics.com This ensures that the correct amino acids are present in the expected ratios.
Regulatory frameworks, such as those from the FDA and ICH, provide guidelines for the quality control of therapeutic peptides, and these principles are often adopted for research-grade peptides to ensure high standards. nih.gov A robust quality system involves well-defined manufacturing processes, control of raw materials, and thorough documentation. genscript.com The use of well-characterized reference standards is also crucial for many of these analytical tests. researchgate.netnih.gov
Table 4: Key Quality Control Tests for Synthetic Peptides
| Test | Analytical Method(s) | Purpose |
| Identity | HPLC, Mass Spectrometry (MS) intavispeptides.com | Confirms the correct peptide sequence and molecular weight. intavispeptides.comnih.gov |
| Purity | HPLC intavispeptides.compolypeptide.com | Quantifies the percentage of the desired peptide and separates it from impurities. polypeptide.com |
| Amino Acid Analysis | Ion-exchange chromatography, HPLC intavispeptides.comcreative-proteomics.com | Verifies the amino acid composition and stoichiometry. creative-proteomics.com |
| Impurity Profiling | HPLC, MS polypeptide.comnih.gov | Identifies and quantifies process-related impurities and degradation products. polypeptide.comnih.gov |
L Phenylalanyl L Valylglycine As a Scaffold for Peptide Derivatization and Analog Studies
Rational Design of Modified L-Phenylalanyl-L-valylglycine Analogs
The rational design of analogs based on the this compound scaffold involves a series of strategic chemical modifications aimed at fine-tuning its physicochemical and biological properties. These modifications can range from single amino acid substitutions to alterations at the peptide's termini or the introduction of conformational constraints through cyclization. Each approach offers a method to systematically probe and enhance the peptide's function.
Amino Acid Substitutions and Their Impact on Properties
Amino acid substitution is a fundamental strategy in peptide design, where one or more amino acids in the Phe-Val-Gly sequence are replaced with other natural or non-natural amino acids. wikipedia.orgyoutube.com The goal is to alter properties such as hydrophobicity, charge, size, and secondary structure, which in turn can influence biological activity, receptor binding affinity, and metabolic stability. rsc.org
The impact of a single amino acid substitution can be significant. For instance, replacing L-Phenylalanine with a different aromatic residue like Tyrosine could introduce a hydroxyl group, enabling new hydrogen-bonding interactions. Substituting Valine with a more or less hydrophobic residue, such as Leucine or Alanine (B10760859), can modulate the peptide's interaction with nonpolar binding pockets. Modifying the Glycine (B1666218) position is also critical; its flexibility is key to the peptide's conformation, and replacing it with a more sterically hindered residue like Alanine would restrict the backbone's rotational freedom.
The effects of these substitutions are summarized in the table below, illustrating how targeted changes can systematically alter the peptide's characteristics.
| Original Residue | Substitution Example | Potential Impact on Properties of Phe-Val-Gly Analog |
| L-Phenylalanine (Phe) | Tyrosine (Tyr) | Increases polarity; introduces hydrogen-bonding capability. |
| Tryptophan (Trp) | Increases size and hydrophobicity; may enhance π-π stacking interactions. | |
| Alanine (Ala) | Reduces size and aromaticity, decreasing hydrophobic interactions. | |
| L-Valine (Val) | Leucine (Leu) | Increases hydrophobicity and side-chain flexibility. |
| Isoleucine (Ile) | Alters side-chain branching, potentially affecting packing into binding sites. | |
| Alanine (Ala) | Decreases steric bulk and hydrophobicity. | |
| Glycine (Gly) | Alanine (Ala) | Reduces conformational flexibility of the peptide backbone. |
| Proline (Pro) | Induces a rigid kink in the peptide chain, significantly restricting conformation. | |
| Sarcosine (N-methylglycine) | Increases resistance to enzymatic degradation and can influence conformation. |
Terminal Modifications (e.g., N-acetylation, C-amidation)
The termini of a peptide—the N-terminal amine (-NH2) and the C-terminal carboxylic acid (-COOH)—are typically charged under physiological conditions. These charges can be removed through terminal modifications, a common strategy to increase a peptide's stability and mimic the structure of larger proteins. lifetein.comsigmaaldrich.combiosynth.com
N-acetylation involves the addition of an acetyl group (Ac-) to the N-terminal amine. This modification neutralizes the positive charge, which can prevent degradation by aminopeptidases and may enhance the peptide's ability to cross cell membranes. sigmaaldrich.comnih.gov For the Phe-Val-Gly scaffold, this would result in Ac-Phe-Val-Gly.
C-amidation involves converting the C-terminal carboxylic acid to a carboxamide (-CONH2). This removes the negative charge and makes the peptide more resistant to cleavage by carboxypeptidases. lifetein.combachem.com This modification is common in naturally occurring peptide hormones and is known to be critical for their biological activity. nih.gov Applying this to the scaffold yields Phe-Val-Gly-NH2.
Combining both modifications creates a neutral peptide (Ac-Phe-Val-Gly-NH2) that often exhibits significantly enhanced metabolic stability and a greater resemblance to a segment within a native protein. lifetein.comunicam.it
| Modification | Structure on Phe-Val-Gly | Key Effects |
| N-Acetylation | Ac-NH-CH(CH2Ph)-CO-Val-Gly-COOH | Neutralizes N-terminal positive charge; increases metabolic stability against aminopeptidases. sigmaaldrich.com |
| C-Amidation | H-Phe-Val-Gly-NH2 | Neutralizes C-terminal negative charge; increases stability against carboxypeptidases; mimics native peptide hormones. lifetein.comnih.gov |
| Combined | Ac-Phe-Val-Gly-NH2 | Creates a neutral peptide; significantly enhances overall proteolytic resistance and cell permeability. unicam.it |
Cyclization and Stapling Strategies
Linear peptides like this compound are conformationally flexible, which can be a disadvantage for receptor binding, as energy is lost upon adopting the required bound conformation. Cyclization is a powerful strategy to pre-organize the peptide into a more rigid, bioactive conformation, which can lead to increased affinity, selectivity, and stability. biosynth.comnih.govaltabioscience.com
Several cyclization strategies can be applied to the Phe-Val-Gly scaffold:
Head-to-tail cyclization: This involves forming a peptide bond between the N-terminal Phenylalanine and the C-terminal Glycine to create a cyclic tripeptide. This is a common method but can be challenging for short sequences. altabioscience.compeptide.com Introducing turn-inducing amino acids can facilitate this process. altabioscience.com
Side chain-to-side chain cyclization: This requires introducing reactive amino acids into the sequence. For example, replacing Valine with Lysine and Glycine with Aspartic acid would allow the formation of a lactam bridge between their side chains.
Stapled peptides: This involves introducing two amino acids with reactive side chains (e.g., α-methyl, α-alkenyl alanine) at specific positions, which are then covalently linked ("stapled") using techniques like ring-closing metathesis. This stabilizes a specific secondary structure, often an α-helix, though it is more commonly applied to longer peptides.
These strategies reduce the peptide's flexibility, protect it from enzymatic degradation by exopeptidases, and lock it into a conformation that may be optimal for binding to a biological target. nih.govresearchgate.net
Synthesis of this compound Conjugates
Conjugation chemistry allows the this compound scaffold to be attached to other molecules, thereby creating hybrid structures with novel functions. This approach is widely used to develop tools for biomedical research, such as fluorescent probes for imaging, or to create advanced drug delivery systems.
Attachment to Fluorescent Probes for Imaging
Fluorescently labeling the Phe-Val-Gly peptide transforms it into a probe for biological imaging. bio-itworld.comqyaobio.com This allows for the visualization of the peptide's localization, its interaction with cellular components, and its uptake into cells using techniques like fluorescence microscopy. sb-peptide.comnih.gov
The fluorescent dye can be attached at several positions:
N-terminus: This is the most common and straightforward site for labeling, as it is the last step in solid-phase peptide synthesis. lifetein.com
C-terminus: While possible, this is often more chemically complex. lifetein.com
Side chain: A reactive amino acid, such as Lysine with its primary amine side chain, can be incorporated into the sequence (e.g., Phe-Lys-Gly) to provide a specific site for dye conjugation.
A variety of fluorescent dyes are available, each with distinct spectral properties. The choice of dye depends on the specific application and the instrumentation available.
| Fluorescent Dye | Common Abbreviation | Excitation (Ex) / Emission (Em) Wavelengths (nm) | Typical Attachment Point |
| Fluorescein isothiocyanate | FITC | ~495 / ~517 | N-terminus or Lysine side chain |
| Tetramethylrhodamine | TAMRA | ~552 / ~578 | N-terminus or Lysine side chain |
| Cyanine 3 | Cy3 | ~550 / ~570 | N-terminus or Lysine side chain |
| Cyanine 5 | Cy5 | ~650 / ~670 | N-terminus or Lysine side chain |
| 7-Amino-4-methylcoumarin | AMC | ~350 / ~450 | N-terminus or Lysine side chain |
The resulting fluorescent Phe-Val-Gly conjugate can be used in in vitro assays to study binding to a target protein or to image its distribution in living cells, providing valuable data on its biological behavior. nih.govnih.gov
Conjugation to Polymeric Materials for Controlled Release (in vitro research)
Conjugating the this compound peptide to a polymer can create advanced materials for controlled drug release. thaiscience.info This strategy is often explored in in vitro settings to develop biocompatible and biodegradable drug delivery vehicles. nih.govmdpi.com The polymer component can be designed to self-assemble into nanostructures like micelles or hydrogels, encapsulating a therapeutic agent. nih.govnih.gov
A common polymer used for this purpose is Poly(ethylene glycol) (PEG) . "PEGylation" of the peptide can improve its solubility and stability. nih.gov By creating an amphiphilic block copolymer, such as Phe-Val-Gly-PEG, these conjugates can self-assemble in aqueous solution. The hydrophobic peptide portion forms the core of a nanoparticle, which can be loaded with a hydrophobic drug, while the hydrophilic PEG chains form a protective outer shell.
Research in this area often involves:
Synthesis: The peptide is covalently linked to a polymer chain using various coupling chemistries. thaiscience.infomerckmillipore.com
Self-Assembly: The resulting peptide-polymer conjugate is characterized to confirm its ability to form nanoparticles or hydrogels under specific conditions (e.g., pH, concentration).
In Vitro Drug Release: A model drug is loaded into the self-assembled structures, and its release profile is studied over time in a laboratory setting. The design of the peptide or the linker can be modified to be sensitive to specific stimuli (e.g., enzymes, pH), allowing for triggered release of the encapsulated cargo. nih.govrsc.org
These peptide-polymer conjugates represent a sophisticated approach to drug delivery, where the peptide component can add properties of biocompatibility and specific recognition, while the polymer provides the structural basis for a controlled release system.
Structure-Activity Relationship (SAR) Studies of Analogs in Model Systems
The exploration of this compound analogs in various non-clinical model systems has been instrumental in understanding how discrete structural changes influence their interaction with biological targets. These studies are foundational for the rational design of peptidomimetics with enhanced potency, selectivity, and metabolic stability.
Correlation Between Structural Changes and Biochemical Interactions
SAR studies on analogs of short peptides containing phenylalanine and valine have revealed critical insights into the nature of their biochemical interactions. While direct studies on this compound are limited, data from related peptide series, particularly those targeting proteases, provide a strong basis for inferring the impact of structural modifications.
The phenylalanine residue is a key anchor for many peptide-protein interactions. Its bulky, hydrophobic phenyl ring often engages in van der Waals and hydrophobic interactions within the binding pockets of enzymes and receptors. Modifications to this ring can significantly alter binding affinity. For instance, in studies of HIV-1 protease inhibitors, substitutions on the phenyl ring of a phenylalanine analog at the P2 position were shown to have a substantial effect on binding affinity. nih.gov Analogs with 3-substituted phenyloxazolidinones generally exhibited higher binding affinities compared to their 2- and 4-substituted counterparts, highlighting the specific spatial requirements of the binding pocket. nih.gov Similarly, in the context of norovirus protease inhibitors, a phenylalanine at the P2 position was found to be favorable for activity, with its side chain deeply inserted into a hydrophobic pocket of the enzyme. nih.gov
The valine residue contributes a branched, aliphatic, and hydrophobic side chain. Its size and shape are critical for fitting into specific hydrophobic subpockets of a target protein. In a study of synthetic cannabinoid receptor agonists derived from amino acids, valinamide (B3267577) derivatives consistently showed higher affinities and potencies compared to phenylalaninamide derivatives, suggesting a preference for the smaller, branched alkyl side chain of valine in the specific receptor binding site. researchgate.net This underscores the importance of the steric bulk and hydrophobicity at this position for optimal interaction.
The glycine residue , lacking a side chain, imparts conformational flexibility to the peptide backbone. This flexibility can be advantageous, allowing the peptide to adopt an optimal conformation for binding. However, in some cases, this flexibility can be detrimental, leading to an entropic penalty upon binding. Replacing glycine with other amino acids, such as alanine or more constrained residues, can help to probe the conformational requirements of the binding site.
A summary of how structural changes in related peptide analogs correlate with biochemical interactions is presented in the interactive table below.
| Structural Modification | Position | Observed Effect on Biochemical Interaction | Inferred Importance for Phe-Val-Gly Analogs |
| Phenyl Ring Substitution | Phenylalanine | Altered hydrophobic and van der Waals interactions, significantly impacting binding affinity. nih.govnih.gov | Crucial for optimizing interactions within hydrophobic binding pockets. |
| Side Chain Bulk | Valine | Smaller, branched alkyl groups can be preferred over larger aromatic groups in certain receptors. researchgate.net | The size and shape of the hydrophobic group are critical for specificity and affinity. |
| Backbone Flexibility | Glycine | Replacement can constrain conformation, impacting binding entropy and affinity. | The flexibility at this position can be tuned to optimize binding to specific targets. |
| N-methylation | Peptide Backbone | Can increase metabolic stability and alter receptor affinity by modifying H-bonding potential. | A strategy to enhance the drug-like properties of Phe-Val-Gly analogs. |
Identification of Key Pharmacophores (non-clinical)
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. The identification of pharmacophores is a critical step in drug design, guiding the development of new compounds with improved activity. For peptide analogs, these features typically include hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings, and charged centers, all arranged in a specific three-dimensional geometry.
Based on SAR studies of related peptide inhibitors, particularly those targeting proteases, several key pharmacophoric features can be postulated for analogs of this compound. A common pharmacophore model for tripeptide protease inhibitors often includes:
A hydrophobic feature corresponding to the P2 residue, which in this case would be the phenyl group of phenylalanine. This feature is critical for anchoring the inhibitor in the S2 subsite of the protease. nih.govresearchgate.net
Another hydrophobic feature from the P1 residue (valine), which interacts with the S1 subsite. The branched nature of the valine side chain can contribute to the specificity of this interaction.
Hydrogen bond donor and acceptor groups located along the peptide backbone. These are essential for forming a network of hydrogen bonds with the amino acid residues in the active site of the protease, often mimicking the interactions of the natural substrate. researchgate.net
An aromatic ring feature , also contributed by the phenylalanine residue, which can engage in π-π stacking or other aromatic interactions. researchgate.net
Computational studies, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship), are powerful tools for refining these pharmacophore models. For example, a 3D-QSAR study on β-phenylalanine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors helped to create contour maps that visualize the regions where steric bulk, and positive or negative charges would be favorable or unfavorable for activity. nih.gov Such models can guide the rational design of more potent and selective this compound analogs.
The table below outlines the key pharmacophoric features that can be inferred for this compound analogs based on studies of similar peptide inhibitors.
| Pharmacophoric Feature | Corresponding Structural Element in Phe-Val-Gly | Putative Role in Biochemical Interaction | Supporting Evidence from Related Systems |
| Hydrophobic Group (Large) | Phenyl ring of Phenylalanine | Anchoring in the S2 subsite of proteases. nih.gov | Critical for binding of various protease inhibitors. nih.govresearchgate.net |
| Hydrophobic Group (Branched) | Isopropyl group of Valine | Specific interaction within the S1 subsite. | Important for affinity and selectivity in various peptide-protein interactions. researchgate.net |
| Hydrogen Bond Donors/Acceptors | Amide bonds of the peptide backbone | Mimicking substrate binding to the active site. | Essential for the activity of most peptide-based inhibitors. researchgate.net |
| Aromatic Ring | Phenyl ring of Phenylalanine | π-π stacking and other aromatic interactions. researchgate.net | Common feature in pharmacophore models for protease inhibitors. researchgate.net |
Theoretical and Foundational Considerations in L Phenylalanyl L Valylglycine Research
Principles of Peptide Bond Stability and Reactivity
Due to resonance, the peptide bond exhibits partial double-bond character, which results in a planar and rigid structure. numberanalytics.com This planarity restricts rotation around the C-N bond, significantly influencing the conformational possibilities of the peptide backbone. numberanalytics.com The C-N bond length in a peptide bond is typically around 1.32 Å, which is intermediate between a standard C-N single bond (1.45 Å) and a C=N double bond (1.27 Å). numberanalytics.com Under physiological conditions, the trans configuration of the peptide bond is overwhelmingly favored over the cis configuration due to reduced steric hindrance between the amino acid side chains. numberanalytics.com
Despite its general stability, the peptide bond is not inert. Its reactivity is crucial for both biological degradation and laboratory analysis. The primary reaction is hydrolysis, the cleavage of the bond by the addition of a water molecule. wikipedia.org This process is extremely slow under neutral physiological conditions, with an estimated half-life of 350 to 600 years per bond at 25°C. wikipedia.org However, the rate of hydrolysis is significantly influenced by pH and the presence of catalysts.
Acid-Catalyzed Hydrolysis: In acidic conditions, a proton coordinates with the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This facilitates an attack by a water molecule, leading to the formation of a tetrahedral intermediate that subsequently breaks down, cleaving the peptide bond. rsc.org
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the peptide carbonyl carbon, also forming a tetrahedral intermediate that decomposes to cleave the bond. rsc.org
Non-enzymatic Cleavage: In aqueous solutions, peptide bonds can undergo non-enzymatic cleavage through two main pH-dependent mechanisms: direct hydrolysis (scission) and intramolecular aminolysis by the N-terminal amine, a process known as "backbiting". researchgate.net At neutral pH, backbiting can be a dominant pathway for cleavage in tripeptides, while scission is more dominant at a pH of 10. rsc.orgresearchgate.net
These principles of stability and reactivity are fundamental to understanding the persistence and degradation of peptides like L-Phenylalanyl-L-valylglycine in various environments.
Table 1: Key Characteristics of the Peptide Bond
| Property | Description | Consequence for this compound |
|---|---|---|
| Partial Double-Bond Character | Resonance between the carbonyl oxygen and the amide nitrogen gives the C-N bond ~40% double-bond character. | Restricts free rotation, creating a rigid, planar unit in the peptide backbone. |
| Bond Length | The C-N bond length is approximately 1.32 Å, shorter than a typical C-N single bond. numberanalytics.com | Contributes to the planarity and stability of the backbone structure. |
| Configuration | The trans configuration is strongly favored energetically over the cis form due to steric clashes. numberanalytics.com | Reduces steric hindrance between the bulky Phenylalanine and Valine side chains, defining the backbone geometry. |
| Reactivity | Susceptible to hydrolysis under acidic, basic, or enzymatic conditions. wikipedia.org | Determines the peptide's lifespan in biological systems and dictates conditions for chemical synthesis and analysis. |
Role of Hydrophobic and Aromatic Interactions in Peptide Conformation
The three-dimensional structure of this compound in an aqueous environment is largely dictated by non-covalent interactions driven by its constituent amino acid side chains. The hydrophobic and aromatic nature of the Phenylalanine and Valine residues plays a critical role in determining the peptide's preferred conformation.
Aromatic interactions , specifically π-stacking, are a distinct type of non-covalent interaction that further stabilizes the peptide's conformation. The Phenylalanine residue, with its aromatic phenyl ring, can interact with other aromatic systems. nih.gov Although this compound has only one aromatic ring, in larger peptides or during intermolecular interactions, this ring can stack with others, contributing to structural stability. nih.govnih.gov These interactions are crucial in the formation of specific structural motifs within proteins. nih.gov
The interplay between these forces in this compound means the peptide will likely adopt a conformation where the phenyl and isopropyl side chains are oriented towards each other and away from the aqueous solvent, while the more flexible Glycine (B1666218) residue allows the backbone to bend to accommodate this arrangement.
Table 2: Comparison of Key Non-Covalent Interactions
| Interaction Type | Description | Residues Involved in this compound |
|---|---|---|
| Hydrophobic Interaction | The tendency of nonpolar groups to aggregate in an aqueous solution to minimize contact with water molecules. frontiersin.org | Phenylalanine, Valine |
| Aromatic (π-π) Stacking | An attractive, non-covalent interaction between the electron clouds of aromatic rings. nih.gov | Phenylalanine (potential for intermolecular stacking) |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. numberanalytics.com | Backbone amide (N-H) and carbonyl (C=O) groups |
Contributions of Individual Amino Acid Residues to Tripeptide Properties
L-Phenylalanine (Phe): As the N-terminal residue, Phenylalanine contributes a large, aromatic, and hydrophobic benzyl (B1604629) side chain. chemicalbook.comnih.gov This bulky group introduces significant steric hindrance, limiting the conformational freedom of the peptide backbone near the N-terminus. Its aromaticity provides the capacity for π-stacking interactions, while its pronounced hydrophobicity strongly influences the peptide's folding in water and its interaction with nonpolar environments. nih.govarxiv.org
L-Valine (Val): Located in the central position, Valine features a bulky and nonpolar isopropyl side chain. Like Phenylalanine, it is hydrophobic and contributes to the peptide's tendency to form a compact structure in aqueous solutions. frontiersin.org The branched nature of its side chain imposes steric constraints on the peptide backbone, further restricting possible conformations.
Glycine (Gly): The C-terminal residue, Glycine, is unique among the 20 common proteinogenic amino acids in that its side chain is a single hydrogen atom. embibe.com This lack of a bulky side chain makes Glycine highly flexible. Its presence in the tripeptide imparts a region of conformational pliability, allowing the backbone to make turns and adopt angles that would be sterically hindered by larger side chains. This flexibility can be crucial for allowing the hydrophobic Phenylalanine and Valine residues to interact favorably.
The sequence of these residues—a bulky aromatic, a bulky aliphatic, and a flexible residue—creates a molecule with distinct regions of steric hindrance and flexibility, driving it to adopt specific, low-energy conformations.
Table 3: Properties of Constituent Amino Acid Residues
| Amino Acid Residue | Side Chain | Key Properties | Contribution to Tripeptide Structure |
|---|---|---|---|
| L-Phenylalanine | -CH₂-C₆H₅ (Benzyl) | Aromatic, Hydrophobic, Bulky | Drives hydrophobic collapse; potential for π-stacking; introduces steric constraints. frontiersin.orgnih.gov |
| L-Valine | -CH(CH₃)₂ (Isopropyl) | Aliphatic, Hydrophobic, Bulky | Contributes to the hydrophobic core; restricts backbone conformation. frontiersin.org |
| Glycine | -H (Hydrogen) | Nonpolar (marginal), Small, Flexible | Increases local conformational flexibility of the peptide backbone. embibe.comnih.gov |
Implications for Understanding Protein Folding and Misfolding Mechanisms
Short peptides like this compound are invaluable tools for dissecting the complex process of protein folding. Proteins are long polypeptide chains that must adopt a specific three-dimensional structure to become functional. This process is governed by the same fundamental interactions observed in this simple tripeptide. nih.gov
By studying this compound, researchers can gain insights into:
Nucleation of Folding: The hydrophobic collapse driven by the Phenylalanine and Valine residues mimics the initial steps of protein folding, where a hydrophobic core is formed. nih.gov Understanding the energetics and kinetics of these local interactions helps model how the larger folding process is initiated.
Conformational Preferences: The steric clashes and preferred dihedral angles dictated by the Phe and Val side chains, combined with the flexibility of Glycine, provide a simplified system for testing and refining computational models that predict protein structure from sequence.
Role of Aromatic Residues: The behavior of the Phenylalanine residue can illuminate the role of aromatic side chains in stabilizing native protein structures through specific packing and electronic interactions. nih.govnih.gov
The study of such peptides is also relevant to understanding protein misfolding, which is implicated in numerous diseases. Misfolding occurs when a protein fails to achieve its correct native conformation and instead forms non-functional or toxic aggregates. The same hydrophobic and aromatic interactions that stabilize the correct fold can, under certain conditions, promote intermolecular aggregation. Peptides rich in hydrophobic and aromatic residues can be prone to forming β-sheet structures, which are characteristic of amyloid fibrils found in neurodegenerative diseases. By understanding the fundamental aggregation tendencies of sequences like Phe-Val, researchers can better understand the molecular triggers of misfolding pathologies.
Design Principles for Peptidomimetics
While peptides are crucial for biological function, their use as therapeutic agents is often limited by poor metabolic stability (due to enzymatic degradation), low oral bioavailability, and conformational flexibility. Peptidomimetics are molecules designed to mimic the essential structural features and biological activity of a peptide while overcoming these limitations. longdom.org this compound can serve as a template for designing such molecules.
The primary goal in designing a peptidomimetic is to replicate the bioactive conformation of the parent peptide—the specific 3D arrangement of its side chains (the pharmacophore) that allows it to interact with its biological target. nih.gov Key design principles include:
Scaffold-Based Design: This approach involves replacing the peptide backbone with a non-peptide scaffold, often a rigid organic molecule. nih.govnih.gov The side chains of Phenylalanine, Valine, and Glycine (or their functional surrogates) are then attached to this scaffold in a way that mimics their spatial orientation in the bioactive conformation of the original tripeptide. researchgate.net Three-dimensional scaffolds rich in sp³-hybridized carbons are often used to precisely mimic peptide secondary structures. nih.govresearchgate.net
Backbone Modification: The amide bonds of the peptide can be replaced with more stable isosteres (e.g., reduced amides, esters, or C-C bonds) that are resistant to cleavage by proteases. This enhances the molecule's half-life in the body.
Side Chain Modification: The amino acid side chains can be altered to improve properties. For example, unnatural amino acids or non-proteinogenic groups can be incorporated to enhance binding affinity, selectivity, or stability.
Conformational Constraint: The flexibility of the peptide can be reduced by introducing cyclic structures or other constraints. This "locks" the molecule into its active conformation, which can increase potency and selectivity by reducing the entropic penalty of binding to its target.
By applying these principles, the key recognition elements of this compound can be transferred to a more drug-like molecule with improved therapeutic potential.
Table 4: Strategies in Peptidomimetic Design
| Design Principle | Objective | Example Approach |
|---|---|---|
| Scaffold Hopping | Replace the peptide backbone with a novel, non-peptide core structure. nih.gov | Using a cyclic or polycyclic organic molecule as a template to orient key functional groups. |
| Backbone Modification | Increase stability against enzymatic degradation. longdom.org | Replacing an amide bond (-CO-NH-) with a reduced amide (-CH₂-NH-). |
| Side Chain Isosteres | Modify side chains to improve binding or stability while retaining function. longdom.org | Replacing the phenyl ring of Phenylalanine with a fluorinated analog to alter electronic properties. beilstein-journals.org |
| Global Restriction | Reduce conformational flexibility to favor the bioactive shape. longdom.org | Cyclizing the peptide head-to-tail or by linking side chains. |
Future Research Directions and Unexplored Avenues for L Phenylalanyl L Valylglycine
Exploration of Novel Biocatalytic Routes for Sustainable Production
The chemical synthesis of peptides can be complex and often relies on environmentally harsh solvents and reagents. Biocatalysis, using enzymes or whole-cell systems, offers a green and highly specific alternative for peptide production. Future research could focus on developing sustainable biocatalytic routes for L-Phenylalanyl-L-valylglycine synthesis.
Current research into the biocatalytic production of amino acid derivatives, such as the conversion of L-phenylalanine to L-phenylglycine using multi-enzyme cascades in Escherichia coli, demonstrates the feasibility of using engineered microbes for creating valuable non-proteinogenic amino acids. nih.govnih.gov These processes often involve a series of enzymes, including deaminases, synthases, and dehydrogenases, to achieve high conversion rates. nih.gov
A potential future strategy for synthesizing this compound could involve a multi-enzyme cascade or a whole-cell biocatalyst approach. This could be achieved by leveraging microbial aminopeptidases, which are known to be involved in protein hydrolysis and have specificities for amino acids like phenylalanine and valine, in a reverse reaction under controlled conditions. nih.gov Alternatively, non-ribosomal peptide synthetases (NRPS), which are modular enzymes that build peptides in a stepwise fashion in bacteria and fungi, could be engineered to specifically produce the Phe-Val-Gly sequence.
Table 1: Hypothetical Biocatalytic Strategy for this compound Synthesis
| Step | Enzymatic Action | Potential Enzyme Source Organism | Substrate(s) | Product |
| 1 | Phenylalanine Activation | Engineered E. coli or Bacillus sp. | L-Phenylalanine, ATP | Phenylalanyl-adenylate |
| 2 | Valine Activation & Ligation | Engineered E. coli or Bacillus sp. | L-Valine, ATP, Phenylalanyl-adenylate | L-Phenylalanyl-L-valine |
| 3 | Glycine (B1666218) Ligation | Engineered E. coli or Bacillus sp. | Glycine, ATP, L-Phenylalanyl-L-valine | This compound |
This approach would offer a sustainable and highly efficient production method, moving away from traditional chemical synthesis.
Application in Advanced Materials Science as a Self-Assembling Unit
Short peptides containing aromatic residues, particularly phenylalanine, are well-documented for their ability to self-assemble into highly ordered nanostructures. mdpi.com The diphenylalanine (Phe-Phe) motif, which is a core recognition element in Alzheimer's β-amyloid polypeptide, is known to form nanotubes, fibrils, and vesicles. mdpi.comnih.gov Similarly, triphenylalanine peptides exhibit remarkable polymorphism, forming a wide variety of supramolecular structures influenced by terminal capping groups and solvent conditions. nih.govupc.edu
The presence of the hydrophobic and aromatic L-phenylalanine residue in this compound suggests it is a strong candidate for forming self-assembling nanomaterials. The interplay between the aromatic π-π stacking of phenylalanine and the hydrophobic interactions of valine could lead to unique and controllable morphologies. Computational studies on tripeptides containing phenylalanine and other hydrophobic residues like isoleucine have shown they all tend to form nanofibers, with the specific sequence dictating the molecular arrangement and filament structure. nih.gov Future research should experimentally investigate the self-assembly of this compound under various conditions (e.g., pH, concentration, solvent) to characterize the resulting nanostructures (e.g., nanotubes, nanovesicles, hydrogels). These materials could have applications in tissue engineering, drug delivery, and nanoelectronics.
Table 2: Comparison of Self-Assembling Phenylalanine-Containing Peptides and Extrapolation for Phe-Val-Gly
| Peptide | Known/Predicted Assembled Structures | Key Driving Interactions | Potential Application |
| Diphenylalanine (FF) | Nanotubes, nanofibrils, vesicles. nih.gov | π-π stacking, hydrogen bonds. | Drug delivery, biosensors. |
| Triphenylalanine (FFF) | Polymorphic: Sheaf-like structures, spheres. nih.govresearchgate.net | π-π stacking, hydrogen bonds, hydrophobic effects. | Biofunctional materials. |
| This compound (FVG) | Predicted: Nanofibers, hydrogels. | π-π stacking (Phe), hydrophobic (Val), hydrogen bonds. | Predicted: 3D cell culture scaffolds, responsive biomaterials. |
Mechanistic Studies on Peptide Transport and Intracellular Fate in Model Organisms (non-human)
The uptake of di- and tripeptides across biological membranes is primarily mediated by proton-coupled oligopeptide transporters (POTs), also known as the PepT family. mdpi.comnih.gov These transporters are crucial for nutrient absorption and are found across all kingdoms of life. Understanding how this compound is transported into cells is essential for any potential biomedical application.
Non-human model organisms provide excellent systems for these mechanistic studies. Bacterial pathogens like Salmonella utilize POT family transporters to acquire peptides as nutrients, which also plays a role in their virulence. nih.gov The fruit fly, Drosophila melanogaster, also possesses peptide transporters, such as the Ion Transport Peptide (ITP) system, which, while named for other functions, are part of a broader family of transporters involved in nutrient and signaling molecule movement. nih.govnih.gov
Future research could use such model systems to study the transport of this compound. For instance, bacterial systems like Lactococcus lactis or engineered E. coli expressing specific POT transporters could be used to measure uptake kinetics and substrate specificity. nih.gov In Drosophila, the fate of the tripeptide could be tracked to understand its distribution, metabolism, and potential physiological effects within a whole organism. These studies would clarify whether the tripeptide is transported intact and what its subsequent intracellular fate—hydrolysis into constituent amino acids or other modifications—might be.
Table 3: Key Peptide Transporter Systems in Non-Human Model Organisms
| Model Organism | Transporter Family | Energy Coupling | Substrate Size | Relevance for Phe-Val-Gly Study |
| Escherichia coli | POT/PTR (e.g., YdgR) | Proton Motive Force | Di- and Tripeptides | Well-characterized genetics; ideal for uptake kinetics and competitive inhibition assays. nih.gov |
| Salmonella Typhimurium | POT/PTR (e.g., TppB) | Proton Motive Force | Tripeptides | In vivo relevance for transport in a host-pathogen context. nih.gov |
| Drosophila melanogaster | Various peptide transporters | Varies (e.g., ITP) | Peptides | Whole-organism model to study transport, distribution, and metabolic fate. nih.govnih.gov |
Development of High-Throughput Screening Assays for Peptide Interactions
To explore the functional potential of this compound, it is necessary to identify its molecular binding partners. High-throughput screening (HTS) provides the tools to rapidly test large libraries of compounds for interaction with a target. Fluorescence Polarization (FP) is a powerful HTS technique for monitoring binding events in solution, particularly for assessing peptide-protein interactions. nih.govyoutube.com
The principle of FP relies on the difference in the rotation speed of a small, fluorescently labeled molecule (the tracer) when it is free in solution versus when it is bound to a larger protein. youtube.com A competitive FP assay could be developed to discover molecules that bind to a hypothetical protein target of this compound. In this setup, a fluorescently tagged version of the tripeptide would be used as the tracer. The assay would screen for compounds that can displace the tracer from its protein partner, resulting in a decrease in fluorescence polarization. nih.gov Such an assay would be robust, scalable to a 384-well or 1536-well plate format, and suitable for screening thousands of compounds to identify inhibitors or modulators of the peptide's biological function. nih.gov
Table 4: Design of a Competitive Fluorescence Polarization HTS Assay for this compound
| Assay Component | Description | Purpose |
| Tracer | This compound chemically linked to a fluorophore (e.g., FITC). | To generate a polarized fluorescence signal when bound to the target protein. |
| Target Protein | A hypothetical or identified protein that binds to the tripeptide. | The larger binding partner that slows the tracer's rotation. |
| Compound Library | A collection of diverse small molecules. | To screen for potential inhibitors that compete with the tracer for binding. |
| Detection System | A plate reader capable of measuring fluorescence polarization. | To quantify the binding/displacement by measuring changes in polarized light. |
| Assay Principle | High polarization is observed when the tracer is bound to the protein. A "hit" compound displaces the tracer, causing a drop in polarization. mdpi.com | To identify compounds that interact with the target protein at the peptide's binding site. |
Integration with Artificial Intelligence and Machine Learning for Predictive Peptide Design
The vast chemical space of possible peptide sequences makes experimental screening of all variants impractical. Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide discovery and design by enabling rapid, in silico prediction of peptide properties and functions. nih.govpolifaces.demdpi.com
For this compound, AI/ML models can be employed in several futuristic research avenues. Machine learning frameworks have already been developed to predict the self-assembly propensity of peptides with high accuracy, trained on large datasets from experiments and molecular dynamics simulations. github.comnih.gov Such models could predict how modifications to the Phe-Val-Gly sequence (e.g., substituting an amino acid, adding a capping group) would affect its ability to form nanostructures.
Table 5: Application of AI/ML Models in this compound Research
| AI/ML Model Type | Application for Phe-Val-Gly | Research Goal |
| Classifier Models (e.g., Random Forest, SVM) | Predict self-assembly propensity based on sequence. github.comarxiv.org | To rapidly screen virtual libraries of Phe-Val-Gly analogs for their material-forming potential. |
| Recurrent Neural Networks (RNN/LSTM) | Analyze sequence-structure relationships. oup.com | To understand how sequence order influences the final assembled nanostructure. |
| Generative Models (GANs, VAEs) | Design de novo peptides with desired properties. researchgate.net | To create novel tripeptides based on the Phe-Val-Gly scaffold with enhanced stability or binding affinity. |
| Transformer Models | Predict peptide-protein interactions. mdpi.comoup.com | To identify potential biological targets for this compound without prior experimental data. |
Q & A
Basic Research Questions
Q. How can L-Phenylalanyl-L-valylglycine be synthesized and characterized in a laboratory setting?
- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection. Optimize coupling efficiency using HOBt/DIC activation. Post-synthesis, purify via reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) and confirm purity (>95%) using LC-MS (ESI+ mode) . Structural validation requires 2D NMR (e.g., - COSY, - HSQC) to resolve stereochemistry and backbone conformation .
Q. What experimental parameters are critical for assessing the stability of this compound in aqueous solutions?
- Methodology : Conduct accelerated stability studies under varying pH (2–9), temperature (4°C, 25°C, 37°C), and ionic strength. Monitor degradation via HPLC-UV (220 nm) and quantify hydrolytic products (e.g., free phenylalanine) using a validated assay protocol . Include protease inhibitors (e.g., PMSF) in buffers to isolate chemical vs. enzymatic degradation .
Q. How can researchers screen for the peptide’s bioactivity in cellular models?
- Methodology : Use dose-response assays (1–100 μM) in cancer cell lines (e.g., HeLa, MCF-7) with MTT/WST-1 viability assays. Pair with fluorescent probes (e.g., Annexin V/PI) to differentiate apoptosis vs. necrosis. Validate target engagement via Western blot (e.g., caspase-3 cleavage) . Include scrambled-sequence peptides as negative controls .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data for this compound-bound protein complexes?
- Methodology : Apply real-space refinement (e.g., Coot, Phenix) to address poor electron density in peptide regions. Use composite omit maps to distinguish model bias. Cross-validate with molecular dynamics simulations (AMBER/CHARMM) to assess backbone flexibility and hydrogen-bonding networks . Compare B-factors of peptide residues to identify regions of high mobility .
Q. What strategies optimize the peptide’s interaction with lipid bilayers in membrane permeability studies?
- Methodology : Use surface plasmon resonance (SPR) to measure binding kinetics to synthetic lipid bilayers (e.g., POPC/POPG). Pair with circular dichroism (CD) to monitor helical/β-sheet transitions in membrane-mimetic environments (e.g., SDS micelles). Validate via fluorescence quenching using depth-sensitive probes (e.g., brominated lipids) .
Q. How to address discrepancies in mass spectrometry (MS) data when identifying post-translational modifications (PTMs) of the peptide?
- Methodology : Employ tandem MS (MS/MS) with electron-transfer dissociation (ETD) to preserve labile modifications (e.g., phosphorylation). Use isotope-labeled internal standards to correct for ionization efficiency variations. Cross-reference with synthetic PTM analogs (e.g., phosphorylated valine) for retention time alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
